4-(Diethylamino)but-2-enal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
560128-76-9 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.21 g/mol |
IUPAC Name |
4-(diethylamino)but-2-enal |
InChI |
InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
VIJCVSKJHQDHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC=CC=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(diethylamino)but-2-enal, a valuable intermediate in organic synthesis. This document details a plausible synthetic protocol, expected physicochemical properties, and key characterization data.
Introduction
This compound is a functionalized amino-aldehyde containing a reactive α,β-unsaturated aldehyde moiety and a tertiary amine. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical agents and biologically active compounds. The enamine character of the molecule, resulting from the conjugation of the nitrogen lone pair with the double bond and the aldehyde, dictates its reactivity and potential applications.
Synthesis of this compound
The synthesis of this compound can be achieved through the conjugate addition of diethylamine to crotonaldehyde. This reaction, a variation of the Michael addition, is a common and efficient method for the formation of β-amino carbonyl compounds.
Experimental Protocol
Materials:
-
Crotonaldehyde (freshly distilled)
-
Diethylamine
-
Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran, or acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve freshly distilled crotonaldehyde in an anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of diethylamine to the cooled solution dropwise while stirring. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature and stir for another 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Yield:
Yields for this type of reaction can vary depending on the specific conditions but are generally expected to be in the moderate to good range.
Physicochemical Properties
While experimental data is limited, the following table summarizes the computed physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 560128-76-9 |
| Appearance | Expected to be a liquid |
| Boiling Point | Estimated to be in the range of 180-220 °C (at atmospheric pressure) |
| Solubility | Expected to be soluble in common organic solvents |
Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.4-9.6 | d | 1H | Aldehyde proton (-CHO) |
| ~6.0-6.8 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.2-3.4 | d | 2H | Methylene protons adjacent to nitrogen (-N-CH₂ -CH=) |
| ~2.5-2.7 | q | 4H | Methylene protons of ethyl groups (-N-(CH₂ CH₃)₂) |
| ~1.0-1.2 | t | 6H | Methyl protons of ethyl groups (-N-(CH₂CH₃ )₂) |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~190-195 | Aldehyde carbonyl carbon (C =O) |
| ~140-160 | Olefinic carbon β to the aldehyde (C H=CH-CHO) |
| ~100-110 | Olefinic carbon α to the aldehyde (CH=C H-CHO) |
| ~50-55 | Methylene carbon adjacent to nitrogen (-N-C H₂-CH=) |
| ~45-50 | Methylene carbons of ethyl groups (-N-(C H₂CH₃)₂) |
| ~10-15 | Methyl carbons of ethyl groups (-N-(CH₂C H₃)₂) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2850 | Strong | C-H stretching (alkyl) |
| ~2720, ~2820 | Medium | C-H stretching (aldehyde) |
| ~1670-1690 | Strong | C=O stretching (conjugated aldehyde) |
| ~1620-1650 | Medium-Strong | C=C stretching (conjugated) |
| ~1100-1200 | Strong | C-N stretching |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 141. Common fragmentation patterns would likely involve the loss of the ethyl groups and cleavage adjacent to the nitrogen atom and the carbonyl group.
Logical and Workflow Diagrams
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Characterization Workflow
References
Spectroscopic and Analytical Profile of 4-(Diethylamino)but-2-enal: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 4-(Diethylamino)but-2-enal. Due to the limited availability of public experimental data for this specific compound, this document presents a combination of predicted spectroscopic data based on established principles and general experimental protocols. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₅NO[1]
-
Molecular Weight: 141.21 g/mol [1]
-
CAS Number: 560128-76-9[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its functional groups (tertiary amine, α,β-unsaturated aldehyde) and comparison with data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.5 | d | 1H | -CHO |
| ~6.8 | dt | 1H | -CH=CH-CHO |
| ~6.1 | dd | 1H | -CH₂-CH=CH- |
| ~3.2 | d | 2H | -N-CH₂-CH= |
| ~2.5 | q | 4H | -N(CH₂CH₃)₂ |
| ~1.0 | t | 6H | -N(CH₂CH₃)₂ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~193 | -CHO |
| ~155 | -CH=CH-CHO |
| ~130 | -CH₂-CH=CH- |
| ~55 | -N-CH₂-CH= |
| ~48 | -N(CH₂CH₃)₂ |
| ~12 | -N(CH₂CH₃)₂ |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2970-2800 | Strong | C-H stretch (Alkyl) |
| ~2720, ~2820 | Medium | C-H stretch (Aldehyde) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated) |
| ~1630 | Medium | C=C stretch (Alkene) |
| ~1465, ~1380 | Medium | C-H bend (Alkyl) |
| ~1180 | Medium | C-N stretch (Amine) |
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectral Fragmentation
| m/z | Proposed Fragment Ion |
| 141 | [M]⁺ (Molecular Ion) |
| 140 | [M-H]⁺ |
| 112 | [M-CHO]⁺ |
| 86 | [M - C₃H₃O]⁺ (cleavage of the butenal chain) |
| 72 | [N(CH₂CH₃)₂]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and acquisition of 16-32 scans.
-
Acquire ¹³C NMR spectra on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2 seconds, and acquisition of 1024-2048 scans are typically required.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal or salt plates.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the compound's molecular weight (e.g., m/z 40-200).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Physical and chemical properties of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the organic compound 4-(Diethylamino)but-2-enal. Due to the limited availability of published experimental data for this specific molecule, this document primarily consolidates computed property predictions from reputable chemical databases. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and suggesting a potential workflow for further experimental characterization.
Chemical Identity and Structure
This compound is a member of the aminobutenal class of organic compounds. Its structure features a four-carbon aldehyde with a double bond at the second position and a diethylamino group attached to the fourth carbon.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 560128-76-9 | [1] |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| Canonical SMILES | CCN(CC)CC=CC=O | [1] |
| InChI | InChI=1S/C8H15NO/c1-3-9(4-2)7-5-6-8-10/h5-6,8H,3-4,7H2,1-2H3 | [1] |
| InChIKey | VIJCVSKJHQDHHZ-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The experimental determination of the physicochemical properties of this compound has not been extensively reported in the scientific literature. The following table summarizes the computed data available from the PubChem database. These values are predictions based on computational models and should be used as estimates pending experimental verification.
Table 2: Computed Physicochemical Properties of this compound
| Property | Value | Citation |
| XLogP3-AA (LogP) | 0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Exact Mass | 141.115364102 | [1] |
| Monoisotopic Mass | 141.115364102 | [1] |
| Topological Polar Surface Area | 20.3 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 127 | [1] |
Note on Experimental Data: Extensive searches of scientific databases did not yield experimentally determined values for properties such as appearance, boiling point, melting point, or solubility for this compound.
Synthesis, Reactivity, and Stability
Biological Activity and Signaling Pathways
As of the date of this guide, there is no published information on the biological activity of this compound, nor has it been implicated in any specific signaling pathways. Its structural similarity to other molecules with biological relevance may suggest potential areas of investigation, but any such hypotheses would require experimental validation.
Proposed Workflow for Compound Characterization
Given the scarcity of experimental data for this compound, a structured approach is necessary for its proper characterization. The following diagram outlines a logical workflow for researchers interested in investigating this compound.
Caption: A logical workflow for the characterization of a novel chemical entity.
Conclusion
This compound is a chemical compound for which basic identifying information is available, but a significant gap exists in the experimental data regarding its physicochemical properties, synthesis, reactivity, and biological activity. The computed properties presented in this guide offer a starting point for further investigation. The proposed characterization workflow provides a roadmap for researchers to systematically elucidate the properties of this and other under-characterized molecules. Future experimental work is essential to validate the computational predictions and to understand the potential applications of this compound in medicinal chemistry, materials science, or other fields.
References
Potential Biological Activity of 4-(Diethylamino)but-2-enal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(Diethylamino)but-2-enal is a small molecule featuring two key functional groups that suggest a high potential for biological activity: an α,β-unsaturated aldehyde and a tertiary amine (diethylamino group). The α,β-unsaturated aldehyde moiety is a well-known reactive electrophile capable of interacting with biological nucleophiles, leading to a range of cellular effects, including cytotoxicity, mutagenicity, and induction of oxidative stress. The diethylamino group can influence the molecule's physicochemical properties, such as lipophilicity and basicity, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile and potential interactions with specific biological targets. This document provides a comprehensive overview of the inferred biological activities of this compound, drawing parallels from the known pharmacology and toxicology of related chemical classes.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol |
| CAS Number | 560128-76-9 |
| Canonical SMILES | CCN(CC)C\C=C\C=O |
Inferred Biological Activity Based on the α,β-Unsaturated Aldehyde Moiety
The most significant predictor of the biological activity of this compound is the presence of the α,β-unsaturated aldehyde functional group. This moiety is known to be highly reactive and can participate in several biological interactions.
Michael Addition Reactions with Cellular Nucleophiles
α,β-Unsaturated carbonyl compounds are potent electrophiles that can react with soft biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (GSH), via a Michael-type addition.[1][2][3] This covalent modification can lead to the formation of protein and DNA adducts, which can disrupt cellular function.[1][3]
Potential Cytotoxicity and Genotoxicity
The formation of adducts with critical cellular macromolecules can lead to a variety of toxic effects.
-
Protein Dysfunction: Modification of cysteine residues can inactivate enzymes, disrupt protein structure, and interfere with signaling pathways.
-
DNA Damage: Reaction with DNA bases can lead to the formation of DNA adducts, which can be mutagenic and carcinogenic.[1]
-
Glutathione Depletion: Reaction with the antioxidant glutathione can lead to its depletion, increasing cellular susceptibility to oxidative stress.[4]
The cytotoxicity of α,β-unsaturated aldehydes has been demonstrated in various cell lines. For instance, studies on related compounds have shown dose-dependent decreases in cell viability.
| Compound Class | Cell Line | IC₅₀ (µM) - Representative Data | Reference |
| α,β-Unsaturated Aldehydes | Human Hepatoma (HepG2) | 10 - 500 | General literature |
| α,β-Unsaturated Aldehydes | Human Colon Carcinoma (HCT116) | 5 - 200 | General literature |
Note: The IC₅₀ values are representative ranges for the class of α,β-unsaturated aldehydes and are not specific to this compound.
Induction of Oxidative Stress and Inflammatory Responses
The depletion of intracellular glutathione and the direct interaction with proteins involved in redox signaling can lead to an increase in reactive oxygen species (ROS) and oxidative stress. This, in turn, can activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[5]
Inferred Biological Activity Based on the Diethylamino Group
The diethylamino group is a common feature in many biologically active compounds, including pharmaceuticals. Its presence in this compound is likely to influence the molecule's overall biological profile.
Physicochemical and Pharmacokinetic Properties
The tertiary amine is basic and will be protonated at physiological pH. This can:
-
Increase Water Solubility: The protonated form will be more water-soluble than the neutral form, which can affect its distribution in the body.
-
Influence Membrane Permeability: The balance between the charged and uncharged forms will dictate its ability to cross cell membranes.
-
Potential for Drug-Drug Interactions: As an amine, it may interact with drug-metabolizing enzymes such as cytochrome P450s.
Potential for Specific Receptor Interactions
The diethylamino moiety is a key pharmacophoric feature in a variety of drugs, including anticholinergics and antihistamines. While there is no direct evidence, it is conceivable that this compound could exhibit weak interactions with receptors that recognize this functional group. However, the high reactivity of the aldehyde group would likely dominate its biological effects.
Potential Therapeutic Applications and Toxicological Concerns
Given the inferred biological activities, this compound presents a dual profile of potential therapeutic utility and significant toxicological risk.
Potential Therapeutic Relevance
The electrophilic nature of α,β-unsaturated aldehydes has been exploited in the design of anticancer agents. By selectively targeting cancer cells, which often have a higher metabolic rate and increased levels of oxidative stress, such compounds can induce apoptosis. If the reactivity of this compound could be appropriately modulated, it might serve as a starting point for the development of novel therapeutic agents.
Toxicological Concerns
The high reactivity of this compound raises significant toxicological concerns.[1][4][5] The potential for covalent modification of proteins and DNA suggests a risk of:
-
Hepatotoxicity: The liver is a primary site of metabolism for xenobiotics and is rich in nucleophiles, making it a potential target for toxicity.
-
Carcinogenicity: The potential for DNA adduct formation raises concerns about its long-term carcinogenic potential.
-
Immunotoxicity: Modification of immune cell proteins could lead to hypersensitivity reactions or immunosuppression.
Experimental Protocols for Evaluation
To validate the inferred biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Cytotoxicity Assay
Methodology:
-
Cell Culture: Human cell lines (e.g., HepG2, HCT116) are cultured in appropriate media.
-
Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at a range of concentrations.
-
Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®) is added to the wells.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Analysis: The data is normalized to a vehicle control, and the half-maximal inhibitory concentration (IC₅₀) is calculated.
Glutathione Depletion Assay
Methodology:
-
Cell Treatment: Cells are treated with this compound for a short period (e.g., 1-4 hours).
-
Cell Lysis: The cells are lysed to release intracellular contents.
-
GSH Measurement: The total glutathione content is measured using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Data Analysis: The GSH levels in treated cells are compared to those in control cells.
Western Blot for Protein Adduct Formation
Methodology:
-
Protein Extraction: Proteins are extracted from cells treated with this compound.
-
SDS-PAGE: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with an antibody that specifically recognizes adducts formed by α,β-unsaturated aldehydes (if available) or with antibodies against specific target proteins to look for shifts in molecular weight or changes in protein levels.
-
Detection: The antibody binding is detected using a secondary antibody conjugated to an enzyme that produces a chemiluminescent or colorimetric signal.
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound strongly suggests a high potential for biological activity, driven primarily by the reactive α,β-unsaturated aldehyde moiety. Its ability to form covalent adducts with cellular nucleophiles infers a likelihood of cytotoxicity, genotoxicity, and the induction of oxidative stress. The diethylamino group will modulate its pharmacokinetic properties. Further experimental investigation is crucial to definitively characterize the biological profile of this compound and to determine if its reactivity can be harnessed for therapeutic purposes or if it represents a significant toxicological hazard. Researchers and drug development professionals should approach this and structurally related compounds with a clear understanding of their inherent reactivity and potential for off-target effects.
References
- 1. Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic oxygenated alpha,beta-unsaturated aldehydes and their study in foods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CAS Number 560128-76-9: 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and potential synthetic routes for the compound identified by CAS number 560128-76-9, chemically known as 4-(diethylamino)but-2-enal. While a thorough review of scientific literature and patent databases reveals a notable absence of published data on the biological activity, mechanism of action, or specific therapeutic applications of this compound, this guide serves as a valuable resource for researchers interested in its chemical characteristics and potential as a synthetic intermediate. The information presented herein is compiled from publicly available chemical databases and foundational principles of organic chemistry.
Chemical Identity and Properties
This compound is an organic compound featuring a dialkylamino group, a carbon-carbon double bond, and an aldehyde functional group. This combination of functionalities suggests a versatile reactivity profile, making it a potentially useful building block in organic synthesis.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 560128-76-9 |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅NO |
| Synonyms | SCHEMBL29427836, DTXSID30850378 |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database.[1] These values are predicted and may vary from experimentally determined data.
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | PubChem |
| XLogP3-AA (LogP) | 0.8 | PubChem (Computed) |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |
| Rotatable Bond Count | 5 | PubChem (Computed) |
| Exact Mass | 141.115364102 u | PubChem (Computed) |
| Topological Polar Surface Area | 20.3 Ų | PubChem (Computed) |
| Heavy Atom Count | 10 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
Potential Synthetic Pathways
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry reactions. A potential workflow could involve the reaction of a suitable starting material with diethylamine.
References
Starting materials for 4-(Diethylamino)but-2-enal synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the starting materials and synthetic route for the preparation of 4-(diethylamino)but-2-enal, a valuable intermediate in organic synthesis. The primary and most direct method for its synthesis is the aza-Michael addition of diethylamine to crotonaldehyde. This document outlines the reaction mechanism, detailed experimental protocols, and relevant data.
Synthetic Pathway: Aza-Michael Addition
The synthesis of this compound is achieved through a conjugate addition reaction, specifically an aza-Michael addition. In this reaction, the nucleophilic diethylamine attacks the β-carbon of the α,β-unsaturated aldehyde, crotonaldehyde. This reaction is typically thermodynamically controlled, favoring the 1,4-addition product over the 1,2-addition product (imine formation).
An In-depth Technical Guide to 4-(diethylamino)but-2-enal: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(diethylamino)but-2-enal, a bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, plausible synthetic routes with a detailed experimental protocol, and a discussion of its potential in drug development.
Compound Identification and Structure
IUPAC Name: this compound[1]
The structure of this compound incorporates a reactive α,β-unsaturated aldehyde functionality and a tertiary amine. This unique combination of functional groups makes it an interesting building block for the synthesis of more complex molecules.
Chemical Structure:
Canonical SMILES: CCN(CC)CC=CC=O[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized in the tables below. Spectroscopic data are estimated based on typical values for similar compounds due to the limited availability of published spectra for this specific molecule.
Table 1: Physicochemical Properties [1]
| Property | Value |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| XLogP3 | 0.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 5 |
Table 2: Estimated Spectroscopic Data
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | δ (ppm): 9.5-9.7 (1H, d, -CHO), 6.1-6.4 (1H, m, -CH=CH-CHO), 6.8-7.1 (1H, m, -CH=CH-CHO), 3.2-3.4 (2H, d, -N-CH₂-CH=), 2.5-2.7 (4H, q, -N-(CH₂-CH₃)₂), 1.0-1.2 (6H, t, -N-(CH₂-CH₃)₂) |
| ¹³C NMR | δ (ppm): 193-195 (C=O), 150-155 (-CH=CH-CHO), 130-135 (-CH=CH-CHO), 50-55 (-N-CH₂-), 45-50 (-N-CH₂-), 10-15 (-CH₃) |
| IR | ν (cm⁻¹): ~2970 (C-H stretch), ~1680 (C=O stretch, conjugated aldehyde), ~1630 (C=C stretch), ~1170 (C-N stretch) |
Synthesis of this compound
A plausible and common method for the synthesis of β-amino aldehydes is the Mannich reaction.[2] This three-component condensation reaction involves an aldehyde, a primary or secondary amine, and another aldehyde or ketone that can enolize. For the synthesis of this compound, acetaldehyde can serve as both the enolizable carbonyl compound and the aldehyde component, reacting with diethylamine.
General Reaction Scheme
2 CH₃CHO + (CH₃CH₂)₂NH → (CH₃CH₂)₂N-CH₂-CH=CH-CHO + H₂O
Detailed Experimental Protocol (Adapted from a general Mannich reaction procedure)
This protocol is a representative procedure for a Mannich reaction and may require optimization for the specific synthesis of this compound.
Materials:
-
Acetaldehyde
-
Diethylamine
-
Hydrochloric acid (catalytic amount)
-
Suitable solvent (e.g., ethanol, dioxane)
-
Sodium hydroxide solution (for neutralization)
-
Dichloromethane or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethylamine (1.0 equivalent) in the chosen solvent.
-
Addition of Reagents: Cool the solution in an ice bath and slowly add a catalytic amount of hydrochloric acid. To this solution, add acetaldehyde (2.0 equivalents) dropwise while maintaining the low temperature.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a sodium hydroxide solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane multiple times.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Potential Applications in Drug Development
While specific applications of this compound in drug development are not extensively documented, the α,β-unsaturated aldehyde moiety is a known reactive pharmacophore. Such compounds can act as Michael acceptors, forming covalent bonds with nucleophilic residues (e.g., cysteine) in target proteins.[3][4] This property can be exploited for the design of irreversible inhibitors.
Furthermore, the tertiary amine group can be protonated at physiological pH, potentially influencing the compound's solubility, cell permeability, and interaction with biological targets. The combination of these two functional groups in a single molecule makes this compound and its derivatives interesting scaffolds for medicinal chemistry exploration. They could serve as starting materials for the synthesis of more complex molecules with potential biological activity. α,β-Unsaturated aldehydes are utilized as building blocks in the synthesis of various biologically active compounds, including natural products and pharmaceuticals.[3][4]
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound via a Mannich reaction.
Caption: Generalized workflow for the synthesis of this compound.
References
Reactivity Profile of 4-(Diethylamino)but-2-enal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 4-(diethylamino)but-2-enal is limited. This guide is based on the well-established reactivity of α,β-unsaturated aldehydes and related amino-substituted enals.
Introduction
This compound is an organic molecule featuring a conjugated system with an aldehyde and a tertiary amine. Its structure, containing both nucleophilic (the nitrogen atom) and multiple electrophilic centers, suggests a rich and varied chemical reactivity. The key functional groups determining its chemical behavior are the α,β-unsaturated aldehyde and the diethylamino group at the γ-position. This combination makes it a potentially valuable building block in organic synthesis and a candidate for biological investigation.
Molecular Structure:
Physicochemical Properties
| Property | Predicted Value/Information |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol |
| IUPAC Name | This compound |
| Solubility | Expected to be soluble in organic solvents. |
| Boiling Point | Predicted to be in the range of 180-220 °C. |
| Appearance | Likely a colorless to pale yellow oil. |
Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the α,β-unsaturated aldehyde moiety. This system presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3).
Nucleophilic Addition Reactions
1,2-Addition vs. 1,4-Addition (Michael Addition):
The reaction pathway is largely dependent on the nature of the nucleophile.
-
Hard nucleophiles (e.g., Grignard reagents, organolithium reagents) tend to favor 1,2-addition at the carbonyl carbon.
-
Soft nucleophiles (e.g., amines, thiols, enamines, cuprates) generally favor 1,4-addition , also known as Michael or conjugate addition, at the β-carbon. This is often the thermodynamically more stable product.
Aza-Michael Addition:
The reaction with primary or secondary amines is a classic example of aza-Michael addition. This reaction is expected to proceed readily, often under mild conditions.
Generalized Experimental Protocol for Aza-Michael Addition:
-
Reactants: this compound (1 equivalent) and the desired amine (1-1.2 equivalents).
-
Solvent: A polar aprotic solvent such as acetonitrile, THF, or ethanol.
-
Temperature: The reaction is typically carried out at room temperature. Mild heating may be required for less reactive amines.
-
Procedure: The amine is added to a solution of the enal in the chosen solvent. The reaction mixture is stirred for a period of 2 to 24 hours.
-
Work-up: The solvent is removed under reduced pressure. The residue can be purified by column chromatography on silica gel.
| Amine Nucleophile | Expected Product | Reaction Conditions |
| Diethylamine | 3,4-Bis(diethylamino)butanal | Room temperature, neat or in ethanol |
| Aniline | 3-(Phenylamino)-4-(diethylamino)butanal | Room temperature, methanol |
| Thiophenol | 3-(Phenylthio)-4-(diethylamino)butanal | Base catalyst (e.g., Et3N), THF, 0 °C to rt |
Wittig Reaction
The aldehyde functional group can be readily converted to an alkene via the Wittig reaction. The stereochemical outcome of the reaction (E/Z selectivity) depends on the nature of the Wittig reagent (stabilized or non-stabilized ylide).
Generalized Experimental Protocol for the Wittig Reaction:
-
Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added at low temperature (typically -78 °C to 0 °C) to generate the ylide.
-
Reaction with Enal: A solution of this compound in the same solvent is added dropwise to the ylide solution at low temperature.
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The combined organic layers are dried over a drying agent (e.g., MgSO4, Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
| Wittig Reagent | Expected Product | Expected Stereoselectivity |
| Ph3P=CH2 | 4-(Diethylamino)-1,3-butadiene | N/A |
| Ph3P=CHCO2Et (Stabilized) | Ethyl 6-(diethylamino)hexa-2,4-dienoate | Predominantly E-isomer |
| Ph3P=CH(CH3) (Non-stabilized) | 5-(Diethylamino)-2-penta-1,3-diene | Predominantly Z-isomer |
Reduction Reactions
The aldehyde and the carbon-carbon double bond can be selectively reduced.
-
Reduction of the Aldehyde: Selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH4) at low temperatures.
-
Reduction of the Alkene: Catalytic hydrogenation (e.g., H2 over Pd/C) will likely reduce both the aldehyde and the carbon-carbon double bond.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been found, the reactivity of the α,β-unsaturated aldehyde functional group is known to be associated with biological activity, often linked to cytotoxicity.
Mechanism of Cytotoxicity of α,β-Unsaturated Aldehydes:
α,β-Unsaturated aldehydes are electrophiles that can react with nucleophilic residues in biological macromolecules, such as proteins and DNA. The primary mechanism of toxicity is often attributed to the depletion of intracellular glutathione (GSH) and the alkylation of cysteine residues in proteins.
The presence of the diethylamino group may modulate this activity. The basic nitrogen could influence the compound's cellular uptake, distribution, and interaction with biological targets. Further research is required to determine the specific cytotoxic profile and any potential therapeutic applications of this compound.
Conclusion
This compound is expected to be a versatile chemical intermediate with a rich reactivity profile centered around its α,β-unsaturated aldehyde functionality. It is predicted to readily undergo Michael additions with soft nucleophiles and Wittig reactions to form extended conjugated systems. While its biological activity is yet to be reported, the inherent reactivity of the enal moiety suggests a potential for cytotoxicity through interaction with biological nucleophiles. The lack of specific experimental data in the public domain underscores the need for further investigation to fully characterize this compound and explore its potential applications in organic synthesis and medicinal chemistry.
An In-Depth Technical Guide to Known Derivatives of 4-Aminobut-2-enal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known derivatives of 4-aminobut-2-enal, a reactive α,β-unsaturated amino aldehyde. The document focuses on the synthesis, biological activities, and experimental protocols related to these compounds, with a particular emphasis on their potential applications in medicinal chemistry and drug discovery.
Core Structure and Reactivity
4-Aminobut-2-enal is a bifunctional molecule featuring a primary amine and an α,β-unsaturated aldehyde. This unique combination of functional groups imparts a high degree of reactivity, making it a versatile scaffold for the synthesis of a variety of derivatives. The electrophilic nature of the β-carbon in the unsaturated system and the nucleophilicity of the amino group are the primary drivers of its chemical transformations.
Synthetic Approaches to 4-Aminobut-2-enal Derivatives
The synthesis of 4-aminobut-2-enal derivatives primarily involves modifications at the amino group or reactions involving the aldehyde functionality. Common synthetic strategies include the formation of Schiff bases, N-acylation, and N-arylation.
Synthesis of Schiff Base Derivatives
The condensation of the primary amino group of 4-aminobut-2-enal or its analogs with various aldehydes and ketones is a straightforward method to generate Schiff base derivatives. These reactions are typically carried out under reflux conditions in a suitable solvent like ethanol.
Experimental Protocol: General Synthesis of Schiff Bases
A general procedure for synthesizing Schiff bases involves the reaction of a primary amine with a carbonyl compound. For instance, the synthesis of Schiff bases from substituted benzaldehydes and para-aminophenol can be adapted for 4-aminobut-2-enal derivatives.[1]
-
Reaction Setup: Dissolve equimolar amounts of the desired aldehyde (e.g., benzaldehyde, anisaldehyde, cinnamaldehyde) and the amino-containing compound in a suitable solvent, such as methanol.[1]
-
Reaction Conditions: Reflux the reaction mixture for a specified period, typically a few hours.[1]
-
Product Isolation: After cooling, the precipitated Schiff base is collected by filtration, washed with a cold solvent, and dried.[1]
-
Characterization: The structure and purity of the synthesized compounds are confirmed using techniques like melting point determination, FT-IR, and NMR spectroscopy.[1]
Synthesis of N-Aryl Enamino Amides
N-aryl enamino amides represent another class of derivatives that can be conceptually related to 4-aminobut-2-enal, where the core structure is an N-aryl-3-aminobut-2-enamide. These compounds can be synthesized from β-ketoamides and primary amines.
Experimental Protocol: Synthesis of N-phenyl enamino amide derivatives
The synthesis of N-phenyl enamino amides can be achieved by reacting N-phenyl-3-oxobutanamide with a primary amine.[2]
-
Reactants: Dissolve N-phenyl-3-oxobutanamide (4 mmol) in isopropyl alcohol. Add the desired primary amine (e.g., benzylamine or 4-chlorobenzylamine) (4.5 mmol) to the solution.[2]
-
Reaction: Reflux the mixture for 1 hour.[2]
-
Work-up: Cool the reaction mixture to room temperature. The resulting precipitate is filtered and washed with cold isopropyl alcohol.[2]
-
Purification: The product is dried in a desiccator.[2]
Biological Activities of 4-Aminobut-2-enal Analogs
Derivatives structurally related to 4-aminobut-2-enal have been investigated for a range of biological activities, including antibacterial and cytotoxic effects.
Antibacterial Activity
Schiff base derivatives of various amino compounds have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The imine group is crucial for their biological action.
| Compound Class | Test Organism | Activity Metric | Value (µg/mL) | Reference |
| Schiff Bases | Escherichia coli | MIC | 62.5 - 250 | [1] |
| MBC | 125 - 500 | [1] | ||
| Schiff Bases | Staphylococcus aureus | MIC | 62.5 | [1] |
| MBC | 125 - 250 | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Cytotoxic Activity
N-aryl enamino amides, which share a similar structural motif with N-substituted 4-aminobut-2-enals, have been evaluated for their cytotoxic potential against various human cancer cell lines. However, studies have shown that acyclic enamino amides generally exhibit weaker activity compared to their cyclic counterparts.[3] For instance, one study found that N-aryl enamino amides did not show significant potency in inhibiting the growth of AGS (gastric), Hep-G2 (liver), and MCF-7 (breast) cancer cells, suggesting that structural modifications would be necessary to enhance their cytotoxic effects.
Experimental and Logical Workflows
The development of novel derivatives of 4-aminobut-2-enal for potential therapeutic applications follows a logical progression from synthesis to biological evaluation.
Figure 1: A generalized workflow for the development of 4-aminobut-2-enal derivatives.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and mechanisms of action for the majority of 4-aminobut-2-enal derivatives are not well-elucidated in the currently available literature. However, for α,β-unsaturated carbonyl compounds in general, a common mechanism of action involves their ability to act as Michael acceptors. This allows them to form covalent adducts with nucleophilic residues (such as cysteine) in cellular macromolecules, including enzymes and transcription factors. This interaction can lead to the modulation of various signaling pathways.
Figure 2: A putative mechanism of action for α,β-unsaturated carbonyl derivatives.
Conclusion and Future Directions
Derivatives of 4-aminobut-2-enal and structurally related compounds represent a promising area for the discovery of new bioactive molecules. The synthetic accessibility and inherent reactivity of the 4-aminobut-2-enal scaffold make it an attractive starting point for the development of compound libraries for high-throughput screening. Future research should focus on the synthesis of a wider variety of derivatives with systematic structural modifications to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to identify the specific cellular targets and signaling pathways modulated by these compounds to fully realize their therapeutic potential.
References
Navigating the Synthesis and Potential Biological Impact of 4-(Diethylamino)but-2-enal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Commercial Availability of the Precursor: 4-(Diethylamino)but-2-yn-1-ol
While 4-(Diethylamino)but-2-enal is not a stock chemical, its precursor, 4-(Diethylamino)but-2-yn-1-ol (CAS No. 10575-25-4), is commercially available from a variety of suppliers. This propargyl alcohol serves as a key starting material for the synthesis of the target aldehyde.
| Supplier | Product Number (Example) | Purity | Additional Information |
| Sigma-Aldrich | 543152 | 97% | Part of the Aldrich CPR collection.[1] |
| TCI Chemicals | D2805 | >95.0% (GC) | Available from various global warehouses.[2] |
| LGC Standards | TRC-D289500 | Not specified | High-quality reference standard.[3][4] |
| Alfa Aesar | Not specified | Not specified | A major supplier of fine chemicals.[5] |
| Simson Pharma Limited | Not specified | Not specified | Accompanied by a Certificate of Analysis.[6] |
| ChemicalRegister | Not specified | Not specified | Lists multiple suppliers for this compound.[5] |
| Molbase | Not specified | Various | A platform with numerous listed suppliers.[7] |
| SRISYN | Not specified | Not specified | Supplier of specialty chemicals.[8] |
This table is not exhaustive but represents a selection of prominent suppliers.
For researchers unable to perform the synthesis in-house, several companies specialize in custom chemical synthesis and could be contracted to produce this compound. These services can provide the desired compound at the required scale and purity, complete with analytical data.[9][10][11][12][13]
Proposed Synthetic Route: Oxidation of 4-(Diethylamino)but-2-yn-1-ol
The synthesis of this compound from its corresponding alcohol involves a selective oxidation of the primary alcohol to an aldehyde. The presence of a tertiary amine and an alkyne functionality requires a mild and chemoselective oxidizing agent to avoid side reactions. Several established methods are suitable for this transformation.
Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[9][14][15] It is known for its high yields and tolerance of various functional groups, although it requires cryogenic conditions and careful handling of reagents.
Experimental Protocol: Swern Oxidation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in DCM, maintaining the temperature below -60 °C. The mixture is stirred for 15-20 minutes.
-
Alcohol Addition: A solution of 4-(Diethylamino)but-2-yn-1-ol (1.0 equivalent) in DCM is added dropwise, ensuring the internal temperature remains below -60 °C. The reaction is stirred for 30-45 minutes.
-
Quenching: Triethylamine (TEA, 5.0 equivalents) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C before being allowed to warm to room temperature.
-
Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. 4-(Diethylamino)-2-butyn-1-ol | LGC Standards [lgcstandards.com]
- 5. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Diethylamino)-2-butyn-1-ol | CAS No- 10575-25-4 | Simson Pharma Limited [simsonpharma.com]
- 7. Electrophilic Signaling: The Role of Reactive Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TEMPO [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Electrophilic Aldehyde 4-Hydroxy-2-Nonenal Mediated Signaling and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 15. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Application Notes and Protocols: 4-(Diethylamino)but-2-enal as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Diethylamino)but-2-enal is a bifunctional molecule featuring both an α,β-unsaturated aldehyde and a tertiary amine. This unique combination of functional groups makes it a potentially valuable, yet underexplored, building block in organic synthesis. Its reactivity profile allows for a diverse range of transformations, opening avenues for the construction of complex nitrogen-containing scaffolds relevant to medicinal chemistry and materials science. These application notes provide a theoretical framework for the synthetic utility of this compound, including proposed reaction pathways and generalized experimental protocols.
Introduction
The strategic placement of a diethylamino group and a conjugated aldehyde in this compound offers multiple sites for chemical modification. The α,β-unsaturated aldehyde can participate in a variety of reactions, including nucleophilic additions to the carbonyl carbon, conjugate additions to the β-carbon, and cycloaddition reactions. The tertiary amine can act as a directing group, a base, or a point for quaternization to introduce further complexity. These application notes will explore the potential of this compound as a versatile synthon.
Synthesis of this compound
While not extensively documented, a plausible synthetic route to this compound involves the oxidation of the corresponding commercially available alcohol, 4-(diethylamino)but-2-en-1-ol.
Protocol: Oxidation of 4-(Diethylamino)but-2-en-1-ol
This protocol is a general procedure and may require optimization.
Materials:
-
4-(Diethylamino)but-2-en-1-ol
-
Dess-Martin Periodinane (DMP) or Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of 4-(diethylamino)but-2-en-1-ol (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C, add Dess-Martin Periodinane (1.2 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to afford the pure aldehyde.
Table 1: Hypothetical Synthesis of this compound
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Product | Theoretical Yield |
| 4-(Diethylamino)but-2-en-1-ol | 1.0 | 143.23 | This compound | >80% |
| Dess-Martin Periodinane | 1.2 | 424.14 |
Applications in Organic Synthesis
Dienamine Catalysis
The reaction of this compound with a chiral secondary amine catalyst can generate a transient dienamine species. This activation mode opens up possibilities for various enantioselective transformations.
Materials:
-
This compound
-
Chiral secondary amine catalyst (e.g., a derivative of proline)
-
Michael acceptor (e.g., nitro-olefin)
-
Organic solvent (e.g., Toluene, Chloroform)
-
Mild acid co-catalyst (e.g., benzoic acid)
Procedure:
-
To a solution of this compound (1.2 eq) and the Michael acceptor (1.0 eq) in the chosen solvent (0.2 M), add the chiral secondary amine catalyst (0.1 eq) and the acid co-catalyst (0.1 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Table 2: Hypothetical Dienamine-Mediated Michael Addition
| Reactant | Molar Eq. | Role | Product |
| This compound | 1.2 | Dienamine precursor | Chiral γ-functionalized α,β-unsaturated iminium |
| Michael Acceptor | 1.0 | Electrophile | which upon hydrolysis yields the aldehyde. |
| Chiral Secondary Amine | 0.1 | Catalyst |
Conjugate Addition Reactions
The electron-withdrawing nature of the aldehyde group activates the β-carbon of this compound for conjugate addition by various nucleophiles.
Materials:
-
This compound
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a suspension of CuI (0.1 eq) in anhydrous THF at -20 °C, add the Grignard reagent (1.1 eq) dropwise. Stir for 30 minutes to form the Gilman cuprate.
-
Cool the mixture to -78 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Table 3: Hypothetical Conjugate Addition of a Grignard Reagent
| Reactant | Molar Eq. | Role | Product |
| This compound | 1.0 | Electrophile | 3-Phenyl-4-(diethylamino)butanal |
| Grignard Reagent | 1.1 | Nucleophile | |
| Copper(I) iodide | 0.1 | Catalyst |
Wittig Reaction
The aldehyde functionality can be readily converted to an alkene using the Wittig reaction, providing a route to extend the carbon chain and introduce further unsaturation.
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene, anhydrous
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (0.2 M), add (triphenylphosphoranylidene)acetonitrile (1.1 eq).
-
Heat the reaction mixture at 80 °C for 12-16 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diene product.
Table 4: Hypothetical Wittig Reaction
| Reactant | Molar Eq. | Role | Product |
| This compound | 1.0 | Electrophile | 6-(Diethylamino)hexa-2,4-dienenitrile |
| (Triphenylphosphoranylidene)acetonitrile | 1.1 | Nucleophile |
Conclusion
This compound represents a promising, yet underutilized, building block for organic synthesis. Its dual functionality allows for a wide array of synthetic transformations, making it a valuable tool for the construction of complex molecules. The protocols and pathways outlined in these application notes provide a foundation for further exploration of this versatile compound in academic and industrial research, particularly in the fields of drug discovery and materials science. It is important to note that the provided protocols are generalized and would require specific optimization for this substrate.
Application Notes and Protocols for Cross-Coupling Reactions Involving 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for conducting cross-coupling reactions with 4-(diethylamino)but-2-enal. This versatile building block is of interest in medicinal chemistry and materials science due to the introduction of a functionalized four-carbon chain with a reactive aldehyde and a tertiary amine. The protocols outlined below are based on established palladium-catalyzed cross-coupling methodologies and are adapted for this specific substrate.
Introduction to Cross-Coupling Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For a substrate such as this compound, the primary sites for cross-coupling are the vinylic C-H bonds and the aldehyde group, depending on the reaction type. The presence of the diethylamino group can influence the reaction by coordinating with the palladium catalyst, potentially affecting its activity and selectivity. The α,β-unsaturated aldehyde moiety is a key functional group that can participate in various coupling reactions, including the Heck, Suzuki-Miyaura, and Sonogashira reactions.
The products of these reactions, substituted amino-enals and related derivatives, are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals. For instance, the structurally related compound, 4-(diethylamino)but-2-yn-1-ol, is a key precursor in the synthesis of Oxybutynin, a medication used to treat overactive bladder. This highlights the potential of functionalized aminobutenal derivatives in drug discovery and development.
Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[3][4][5][6] To apply this to this compound, a halogenated derivative, such as (E)-2-bromo-4-(diethylamino)but-2-enal, would be a suitable starting material.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of (E)-2-bromo-4-(diethylamino)but-2-enal with an arylboronic acid.
Materials:
-
(E)-2-bromo-4-(diethylamino)but-2-enal
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add (E)-2-bromo-4-(diethylamino)but-2-enal (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Suzuki-Miyaura Coupling)
| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 |
| 3 | 4-Chlorophenylboronic acid | 2 | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 75 |
| 4 | 2-Thienylboronic acid | 3 | K₃PO₄ | Toluene/H₂O | 100 | 18 | 78 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Sonogashira Coupling of a Halogenated this compound Derivative
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7][8][9] This reaction is highly valuable for the synthesis of enynes.
Experimental Protocol: Sonogashira Coupling
This protocol details the coupling of (E)-2-bromo-4-(diethylamino)but-2-enal with a terminal alkyne.
Materials:
-
(E)-2-bromo-4-(diethylamino)but-2-enal
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add (E)-2-bromo-4-(diethylamino)but-2-enal (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (2.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride, then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Sonogashira Coupling)
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 3 | 5 | Et₃N | THF | 25 | 8 | 90 |
| 2 | 1-Hexyne | 3 | 5 | Et₃N | THF | 25 | 10 | 82 |
| 3 | Trimethylsilylacetylene | 3 | 5 | Diisopropylamine | Toluene | 40 | 12 | 88 |
| 4 | Propargyl alcohol | 4 | 6 | Et₃N | DMF | 50 | 16 | 70 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Heck Reaction of this compound
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11] In the context of this compound, it can act as the alkene component, reacting with an aryl or vinyl halide.
Experimental Protocol: Heck Reaction
This protocol describes the arylation of this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add the aryl iodide (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and this compound (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Heck Reaction)
| Entry | Aryl Halide | Catalyst Loading (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | 2 | 4 | Et₃N | DMF | 100 | 24 | 75 |
| 2 | 4-Iodoanisole | 2 | 4 | Et₃N | DMF | 100 | 24 | 78 |
| 3 | 1-Iodonaphthalene | 2 | 4 | K₂CO₃ | DMAc | 120 | 36 | 65 |
| 4 | 4-Bromobenzonitrile | 3 | 6 | NaOAc | NMP | 120 | 36 | 70 |
Yields are hypothetical and based on typical outcomes for similar substrates.
Visualizations
Reaction Mechanisms and Workflow
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Safety and Handling
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Reactions under inert atmosphere require proper training and equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The cross-coupling reactions of this compound and its derivatives offer a powerful strategy for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols provided herein serve as a starting point for the development of robust and efficient synthetic routes to novel compounds. Optimization of reaction conditions may be necessary for specific substrates.
References
- 1. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
The Versatile Synthon: 4-(Diethylamino)but-2-enal in Heterocyclic Chemistry
Despite its potential as a versatile building block, detailed applications and experimental protocols for the use of 4-(diethylamino)but-2-enal in the synthesis of heterocyclic compounds are not extensively documented in readily available scientific literature. This document aims to provide a conceptual framework and potential synthetic pathways for researchers, scientists, and drug development professionals interested in exploring the utility of this promising, yet underutilized, reagent.
The unique structural motif of this compound, featuring a conjugated enal system and a terminal diethylamino group, presents a rich platform for the construction of a variety of heterocyclic scaffolds. The electrophilic nature of the α,β-unsaturated aldehyde and the nucleophilic potential of the tertiary amine, or its latent enamine character, suggest several plausible reaction pathways for the synthesis of key heterocyclic systems such as pyridines, pyrroles, and pyrimidines.
Potential Synthetic Applications and Methodologies
While specific experimental data for this compound remains elusive in broad searches, its reactivity can be inferred from the well-established chemistry of analogous α,β-unsaturated aldehydes and amino-carbonyl compounds. The following sections outline theoretical applications and generalized protocols that can serve as a starting point for experimental investigation.
Synthesis of Substituted Pyridines
The most logical application of this compound in heterocyclic synthesis is in the construction of the pyridine ring. The C4N backbone of the molecule can potentially serve as a key fragment in various pyridine syntheses.
Conceptual Protocol: Annulation with CH-Acids
A plausible approach involves the reaction of this compound with a suitable C-H acidic compound (e.g., a β-ketoester, malononitrile, or a 1,3-diketone) in the presence of an ammonium source, such as ammonium acetate. This strategy is reminiscent of the Hantzsch pyridine synthesis.
Generalized Experimental Protocol:
-
To a solution of the C-H acidic compound (1.0 eq) and ammonium acetate (1.5 eq) in a suitable solvent (e.g., ethanol, acetic acid), add this compound (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude dihydropyridine can be purified by column chromatography.
-
If the aromatic pyridine is the desired product, the isolated dihydropyridine can be oxidized using a suitable oxidizing agent (e.g., manganese dioxide, DDQ) in an appropriate solvent.
Table 1: Hypothetical Reaction Parameters for Pyridine Synthesis
| CH-Acid | Solvent | Catalyst/Reagent | Temperature (°C) | Expected Product |
| Malononitrile | Ethanol | Ammonium Acetate | Reflux | 2-Amino-3-cyano-4-(2-(diethylamino)ethyl)pyridine |
| Ethyl Acetoacetate | Acetic Acid | Ammonium Acetate | Reflux | Ethyl 4-(2-(diethylamino)ethyl)-2-methyl-1,4-dihydropyridine-3-carboxylate |
| Acetylacetone | Methanol | Ammonium Acetate | Reflux | 3-Acetyl-4-(2-(diethylamino)ethyl)-2-methyl-1,4-dihydropyridine |
Synthesis of Functionalized Pyrroles
The structure of this compound also lends itself to the synthesis of pyrrole derivatives. A potential strategy involves a reaction with an α-amino ketone or a related species, which could proceed through a Paal-Knorr-type condensation mechanism.
Conceptual Protocol: Reaction with α-Amino Carbonyl Compounds
The reaction of this compound with an α-amino ketone would likely involve initial Michael addition of the amine to the enal, followed by intramolecular condensation and subsequent elimination to form the aromatic pyrrole ring.
Generalized Experimental Protocol:
-
Dissolve the α-amino ketone hydrochloride (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent (e.g., toluene, DMF).
-
Add this compound (1.0 eq) to the solution.
-
Heat the reaction mixture, potentially with a Dean-Stark trap to remove water.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the crude product by column chromatography.
Table 2: Hypothetical Reaction Parameters for Pyrrole Synthesis
| α-Amino Ketone | Base | Solvent | Temperature (°C) | Expected Product |
| Aminoacetone hydrochloride | Triethylamine | Toluene | Reflux | 1-(2-(Diethylamino)ethyl)-2-methylpyrrole |
| 2-Aminoacetophenone | Sodium Bicarbonate | Ethanol | Reflux | 1-(2-(Diethylamino)ethyl)-2-phenylpyrrole |
Conclusion and Future Directions
While concrete, published data on the application of this compound in heterocyclic synthesis is currently scarce, its chemical structure strongly suggests its potential as a valuable and versatile synthon. The proposed synthetic pathways for pyridines and pyrroles, based on established organic chemistry principles, provide a solid foundation for future experimental exploration. Researchers in academia and the pharmaceutical industry are encouraged to investigate the reactivity of this compound, as it may unlock novel and efficient routes to a wide array of functionalized heterocyclic compounds with potential biological activity. Further studies are warranted to elucidate the optimal reaction conditions, scope, and limitations of these transformations.
Experimental protocol for the synthesis of 4-(Diethylamino)but-2-enal
Application Notes for the Synthesis of 4-(Diethylamino)but-2-enal
Introduction
This compound is an α,β-unsaturated aldehyde containing a tertiary amine functionality. Such compounds are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules through reactions such as Michael additions, Wittig reactions, and reductive aminations. This document provides a detailed experimental protocol for a two-step synthesis of this compound, commencing from the commercially available propargyl alcohol, 4-(diethylamino)-2-butyn-1-ol.
Synthetic Strategy
The synthesis proceeds via a two-step reaction sequence:
-
Selective Hydrogenation: The first step involves the selective reduction of the alkyne in 4-(diethylamino)-2-butyn-1-ol to a cis-alkene, yielding 4-(diethylamino)-2-en-1-ol. This is achieved using a poisoned catalyst, such as Lindlar's catalyst, to prevent over-reduction to the corresponding alkane.[1][2][3][4] The stereoselectivity of this hydrogenation results in the formation of the (Z)-isomer.
-
Oxidation of the Allylic Alcohol: The second step is the selective oxidation of the intermediate allylic alcohol, 4-(diethylamino)-2-en-1-ol, to the desired α,β-unsaturated aldehyde, this compound. A mild oxidizing agent, such as activated manganese dioxide (MnO₂), is employed to avoid oxidation of the double bond or over-oxidation to a carboxylic acid.[5][6][7][8][9]
This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this functionalized aldehyde.
Experimental Protocols
Step 1: Synthesis of (Z)-4-(Diethylamino)but-2-en-1-ol
Materials:
-
4-(Diethylamino)-2-butyn-1-ol
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)[1][2]
-
Quinoline[2]
-
Methanol (anhydrous)
-
Hydrogen gas (H₂)
-
Celite
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)
Procedure:
-
In a round-bottom flask, dissolve 4-(diethylamino)-2-butyn-1-ol in anhydrous methanol.
-
Add Lindlar's catalyst (typically 5-10 mol% of the substrate) and a small amount of quinoline (as a catalyst poison to enhance selectivity) to the solution.[1][2]
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is suitable for small-scale reactions) at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product.
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude (Z)-4-(diethylamino)but-2-en-1-ol.
-
The crude product can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.
Step 2: Synthesis of this compound
Materials:
-
(Z)-4-(Diethylamino)but-2-en-1-ol (from Step 1)
-
Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) (anhydrous)
-
Celite
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve the (Z)-4-(diethylamino)but-2-en-1-ol from the previous step in anhydrous dichloromethane or chloroform in a round-bottom flask.
-
Add a significant excess of activated manganese dioxide (typically 5-10 equivalents by weight relative to the alcohol) to the solution.[5]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the progress of the oxidation by TLC or GC. The reaction is typically complete within a few hours.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the manganese dioxide and its byproducts.
-
Wash the Celite pad thoroughly with dichloromethane or chloroform to recover all of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by column chromatography on silica gel to obtain the final product.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Parameter | Step 1: Hydrogenation | Step 2: Oxidation |
| Reactant | 4-(Diethylamino)-2-butyn-1-ol | (Z)-4-(Diethylamino)but-2-en-1-ol |
| Key Reagents | Lindlar's catalyst, H₂ | Activated MnO₂ |
| Solvent | Methanol | Dichloromethane |
| Reaction Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 6 hours | 4 - 12 hours |
| Theoretical Yield | 100% | 100% |
| Expected Yield | 85 - 95% | 70 - 85% |
| Purification Method | Filtration, Column Chromatography | Filtration, Column Chromatography |
Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the two-step synthesis.
References
- 1. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Birch Reduction and Lindlar Catalyst Important Concepts and Tips for JEE [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 8. researchgate.net [researchgate.net]
- 9. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-(Diethylamino)but-2-enal in Medicinal Chemistry: An Overview
Despite a comprehensive review of available scientific literature, there is currently a significant lack of published data on the specific applications of 4-(Diethylamino)but-2-enal in medicinal chemistry. This compound, with the chemical formula C8H15NO, does not appear as a lead compound, a significant metabolite, or a key intermediate in widely documented drug discovery and development projects.
While information on related compounds offers some context, it is crucial to note that direct extrapolation of biological activity or clinical utility is not scientifically valid. Compounds with similar names or structural fragments can exhibit vastly different pharmacological profiles.
Physicochemical Properties
Basic physicochemical data for this compound has been computationally generated and is available in public databases such as PubChem.
| Property | Value | Source |
| Molecular Formula | C8H15NO | PubChem |
| Molecular Weight | 141.21 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 560128-76-9 | PubChem |
Analysis of Related Compounds
A search for structurally related molecules reveals research on compounds containing the 4-(diethylamino)butyl moiety, but with different functional groups. For instance, 4-(Diethylamino)-2-butyn-1-ol is a known impurity and metabolite of Oxybutynin, a medication used to treat overactive bladder. Oxybutynin itself is an ester of α-cyclohexyl-α-hydroxy-benzeneacetic acid and 4-(diethylamino)-2-butyn-1-ol. It is important to emphasize that the presence of an alkyne in 4-(diethylamino)-2-butyn-1-ol, as opposed to the alkene-aldehyde in this compound, results in fundamentally different chemical reactivity and biological properties.
Potential as a Synthetic Intermediate
Given its structure as an α,β-unsaturated aldehyde with a tertiary amine, this compound could theoretically serve as a reactive intermediate in organic synthesis. The enal functionality is susceptible to a variety of chemical transformations, including Michael additions and reactions with nucleophiles at the carbonyl carbon. The diethylamino group could act as a directing group or a point for salt formation. However, specific examples of its use in the synthesis of medicinally active compounds are not readily found in the current body of scientific literature.
Experimental Protocols and Biological Data
At present, there are no published, peer-reviewed studies that provide detailed experimental protocols for the synthesis, purification, or biological evaluation of this compound in a medicinal chemistry context. Consequently, quantitative data such as IC50 or EC50 values, information on its mechanism of action, or associated signaling pathways are unavailable.
Conclusion for Researchers
For researchers, scientists, and drug development professionals, this compound represents a largely unexplored area of chemical space. While its potential as a synthetic building block is plausible, its direct application in medicinal chemistry is not supported by existing evidence. Any investigation into the biological effects of this compound would require foundational research, including novel synthesis and purification protocols, followed by comprehensive in vitro and in vivo screening to determine any potential therapeutic value. Without such fundamental research, no application notes or detailed protocols can be developed.
Future Directions
Should research into this compound be undertaken, a logical workflow would be as follows:
Figure 1. A potential research workflow for the evaluation of novel compounds like this compound.
Application Notes and Protocols for Biocatalytic Transformations of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the biocatalytic transformation of 4-(diethylamino)but-2-enal, a valuable building block in organic synthesis. Biocatalysis offers a green and selective alternative to traditional chemical methods for the reduction of α,β-unsaturated aldehydes, yielding valuable chiral intermediates for drug development.
Introduction
The biocatalytic reduction of this compound can proceed via two main pathways: the reduction of the carbon-carbon double bond to yield 4-(diethylamino)butanal, and the subsequent or simultaneous reduction of the aldehyde group to produce 4-(diethylamino)butan-2-ol. These transformations are typically catalyzed by oxidoreductases, specifically ene-reductases and carbonyl reductases (or alcohol dehydrogenases), respectively.
Key Enzyme Classes:
-
Ene-Reductases (ERs): Predominantly from the Old Yellow Enzyme (OYE) family, these flavin-dependent enzymes catalyze the asymmetric reduction of activated C=C double bonds. They are highly selective for the double bond, leaving the carbonyl group intact.
-
Carbonyl Reductases (CRs) / Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. They often require a nicotinamide cofactor (NADH or NADPH).
The strategic combination of these enzymes, either in a sequential cascade or through a whole-cell biocatalyst, allows for the synthesis of saturated aldehydes or chiral saturated alcohols with high selectivity.
Potential Biocatalytic Transformations
While specific literature on the biocatalytic transformation of this compound is limited, based on the known reactivity of similar α,β-unsaturated aldehydes, two primary transformations can be envisaged:
-
Selective C=C Bond Reduction: Using an ene-reductase to produce 4-(diethylamino)butanal.
-
Concurrent C=C and C=O Reduction: Employing a whole-cell biocatalyst or a combination of an ene-reductase and a carbonyl reductase to yield 4-(diethylamino)butan-2-ol.
The following sections provide generalized protocols for these transformations based on established methodologies for analogous substrates. Researchers should consider these as starting points for optimization with the specific substrate, this compound.
Experimental Protocols
Protocol 1: Ene-Reductase Catalyzed Reduction of the C=C Bond
This protocol describes the selective reduction of the carbon-carbon double bond of an α,β-unsaturated aldehyde using a purified ene-reductase with a cofactor regeneration system.
Materials:
-
Ene-reductase (e.g., from the OYE family)
-
This compound
-
Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) or nicotinamide adenine dinucleotide, reduced form (NADH)
-
Cofactor regeneration system:
-
Glucose dehydrogenase (GDH)
-
D-Glucose
-
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Organic solvent (e.g., DMSO for substrate dissolution)
-
Standard laboratory equipment (pH meter, incubator shaker, centrifuge, analytical instrumentation like GC or HPLC)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare the reaction mixture containing:
-
50 mM Potassium phosphate buffer (pH 7.0)
-
1-10 mM this compound (prepare a stock solution in a minimal amount of DMSO)
-
0.1 mM NADPH or NADH
-
1.1 equivalents of D-Glucose
-
10-20 U/mL Glucose Dehydrogenase (GDH)
-
1-5 mg/mL Ene-reductase
-
-
Initiation: Start the reaction by adding the ene-reductase to the mixture.
-
Incubation: Incubate the reaction at a controlled temperature (typically 25-37 °C) with gentle agitation (e.g., 150-200 rpm) for 12-48 hours.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC for substrate consumption and product formation.
-
Termination and Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product. Centrifuge to separate the phases and collect the organic layer.
-
Purification and Analysis: The extracted product can be purified using standard chromatographic techniques. The enantiomeric excess of the product can be determined using chiral GC or HPLC.
| Parameter | Recommended Range |
| Substrate Concentration | 1 - 10 mM |
| Enzyme Concentration | 1 - 5 mg/mL |
| Cofactor Concentration | 0.1 mM |
| Temperature | 25 - 37 °C |
| pH | 6.5 - 7.5 |
| Reaction Time | 12 - 48 h |
Protocol 2: Whole-Cell Bioreduction for the Synthesis of 4-(diethylamino)butan-2-ol
This protocol utilizes a whole-cell biocatalyst, such as baker's yeast (Saccharomyces cerevisiae), which contains a variety of reductases capable of reducing both the C=C double bond and the aldehyde group.
Materials:
-
Baker's yeast (Saccharomyces cerevisiae)
-
This compound
-
Growth medium (e.g., YPD: 1% yeast extract, 2% peptone, 2% dextrose)
-
Glucose (as an energy and reducing equivalent source)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Standard laboratory equipment (autoclave, incubator shaker, centrifuge, analytical instrumentation)
Procedure:
-
Cell Culture: Inoculate a sterile YPD medium with baker's yeast and incubate at 30 °C with shaking (200 rpm) for 24-48 hours until a sufficient cell density is reached.
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). Wash the cell pellet with sterile phosphate buffer (0.1 M, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).
-
Biotransformation:
-
To the cell suspension, add glucose to a final concentration of 2-5% (w/v).
-
Add this compound to a final concentration of 1-5 mM. Due to potential substrate toxicity, it may be beneficial to add the substrate in a stepwise manner.
-
-
Incubation: Incubate the reaction mixture at 30 °C with shaking (200 rpm) for 24-72 hours.
-
Monitoring: Monitor the reaction progress by analyzing samples of the supernatant by GC or HPLC.
-
Product Extraction: After the reaction, separate the cells by centrifugation. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Purify the product from the organic extract using chromatography. Analyze the final product for purity and enantiomeric excess.
| Parameter | Recommended Value/Range |
| Substrate Concentration | 1 - 5 mM |
| Cell Concentration (wet weight) | 50 - 100 g/L |
| Glucose Concentration | 2 - 5% (w/v) |
| Temperature | 30 °C |
| pH | 7.0 |
| Reaction Time | 24 - 72 h |
Visualizations
Logical Workflow for Biocatalytic Reduction of this compound
Caption: Possible biocatalytic routes for the transformation of this compound.
Experimental Workflow for Whole-Cell Biotransformation
Caption: A typical experimental workflow for whole-cell mediated bioreduction.
Applikations- und Protokollhandbuch: Analytische Derivatisierung von 4-(Diethylamino)but-2-enal
Datum: 25. Oktober 2025
Autor: Gemini KI
Adressatenkreis: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
4-(Diethylamino)but-2-enal ist ein α,β-ungesättigter Aldehyd, dessen genaue und empfindliche Quantifizierung in verschiedenen Matrices für die pharmazeutische Entwicklung und die Sicherheitsbewertung von entscheidender Bedeutung ist. Aufgrund seiner Reaktivität und potenziellen Flüchtigkeit stellt die direkte Analyse oft eine Herausforderung dar. Die chemische Derivatisierung ist eine weit verbreitete Strategie, um die analytischen Eigenschaften von Aldehyden zu verbessern. Durch die Umwandlung in stabilere und chromatographisch besser handhabbare Derivate können Nachweisgrenzen gesenkt und die Selektivität erhöht werden.
Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von this compound für analytische Zwecke. Es werden zwei etablierte Methoden vorgestellt:
-
Derivatisierung mit O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin (PFBHA) für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS).
-
Derivatisierung mit 2,4-Dinitrophenylhydrazin (DNPH) für die Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- oder MS-Detektion.
Hinweis: Da in der wissenschaftlichen Literatur keine spezifischen Derivatisierungsprotokolle für this compound veröffentlicht sind, basieren die hier vorgestellten Methoden auf etablierten Protokollen für strukturell ähnliche α,β-ungesättigte Aldehyde wie Crotonaldehyd.[1] Diese Protokolle wurden entsprechend angepasst und sollten vor der Anwendung validiert werden.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Leistungsdaten zusammen, die mit den Derivatisierungsmethoden für verschiedene Aldehyde erzielt wurden. Diese Daten dienen als Referenz für die zu erwartende Empfindlichkeit und Linearität der Methoden.
Tabelle 1: Quantitative Leistungsdaten für die Analyse derivatisierter Aldehyde
| Parameter | PFBHA-GC-MS | DNPH-HPLC-UV/MS |
| Analyt(en) | Diverse Aldehyde (z.B. Hexanal, Heptanal, Formaldehyd) | Diverse Aldehyde (z.B. Formaldehyd, Acetaldehyd, Crotonaldehyd) |
| Nachweisgrenze (LOD) | 0.005 - 0.03 nM[2] | 33.9 - 104.5 ng/mL (ppb)[3] |
| Bestimmungsgrenze (LOQ) | 8 - 73 ng/L[4] | 181.2 - 396.8 ng/mL (ppb)[3] |
| Linearitätsbereich | 0.002 - 20 nM[2] | 98 - 50000 ng/mL[3] |
| Korrelationskoeffizient (R²) | > 0.99 | > 0.999[3] |
| Wiederfindung/Ausbeute | > 85% für die meisten Aldehyde[5] | 90 - 104%[6] |
Die angegebenen Werte sind Literaturwerte für die Analyse verschiedener Aldehyde und können für this compound abweichen.
Experimentelle Protokolle
Methode 1: PFBHA-Derivatisierung für die GC-MS-Analyse
Diese Methode wandelt den Aldehyd in ein PFB-Oxim-Derivat um, das flüchtig ist und eine hohe Empfindlichkeit bei der GC-MS-Analyse mit Elektroneneinfang- oder chemischer Ionisation im Negativionenmodus (NCI) aufweist.[5]
3.1.1. Benötigte Materialien und Reagenzien
-
This compound Standard oder Probelösung
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamin-Hydrochlorid (PFBHA·HCl), 99+%
-
Lösungsmittel in HPLC- oder GC-Qualität (z.B. Acetonitril, Hexan, Dichlormethan)
-
Reinstwasser (z.B. Milli-Q)
-
Natriumchlorid (NaCl)
-
Schwefelsäure (H₂SO₄), 0.2 N
-
Interne Standardlösung (z.B. Benzaldehyd-d5, falls erforderlich)
-
Reaktionsgefäße (z.B. 2-mL-GC-Vials mit Septumkappen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
Pipetten und Spritzen
3.1.2. Detailliertes Protokoll
-
Probenvorbereitung:
-
Eine bekannte Menge der this compound enthaltenden Probe (z.B. 1 mL wässrige Lösung) in ein Reaktionsgefäß geben.
-
Gegebenenfalls den internen Standard hinzufügen.
-
Die Probe mit NaCl sättigen, um die Extraktionseffizienz zu erhöhen.
-
-
Derivatisierungsreaktion:
-
Eine frisch angesetzte PFBHA-Lösung (z.B. 1 mg/mL in Reinstwasser) zur Probe geben. Ein molares Überschuss von PFBHA zum Aldehyd wird empfohlen.
-
Das Reaktionsgefäß fest verschließen und gut durchmischen (Vortex).
-
Das Gemisch für 60 Minuten bei 60°C in einem Heizblock oder Wasserbad inkubieren.[7] Die Reaktionszeit kann zur Optimierung der Ausbeute angepasst werden und für einige ungesättigte Aldehyde bis zu 24 Stunden betragen.[8][9]
-
-
Extraktion des Derivats:
-
Die Reaktion durch Zugabe von einigen Tropfen 0.2 N H₂SO₄ stoppen.[9]
-
Ein Extraktionslösungsmittel (z.B. 500 µL Hexan oder Dichlormethan) hinzufügen.
-
Das Gefäß für 1-2 Minuten kräftig vortexen, um eine intensive Durchmischung der Phasen zu gewährleisten.
-
Die Phasen durch Zentrifugation (z.B. 5 min bei 2000 x g) trennen.
-
-
Analyse:
-
Vorsichtig einen Aliquot der oberen organischen Phase abnehmen und in ein GC-Vial für die Analyse überführen.
-
Die Probe mittels GC-MS analysieren.
-
3.1.3. GC-MS-Parameter (Beispiel)
-
Gaschromatograph: Agilent 7890B oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder Äquivalent
-
Injektor: Splitless, 250°C
-
Trägergas: Helium, konstante Flussrate 1.2 mL/min
-
Ofenprogramm: 60°C (2 min halten), dann mit 10°C/min auf 280°C, 5 min halten
-
MS-Quelle: 230°C
-
MS-Quadrupol: 150°C
-
Ionisationsmodus: Elektroneneinfang-Negative Chemische Ionisation (ECNCI) oder Elektronenstoßionisation (EI)
-
Überwachter Ionen (SIM-Modus): Das charakteristische Fragmention m/z 181 (C₆F₅CH₂⁺) ist typisch für PFBHA-Derivate.[2] Weitere spezifische Ionen für das this compound-Derivat sollten experimentell bestimmt werden.
Methode 2: DNPH-Derivatisierung für die HPLC-Analyse
Diese Methode führt zur Bildung eines 2,4-Dinitrophenylhydrazons, eines stabilen Derivats mit einem starken Chromophor, das eine empfindliche Detektion mittels UV-Vis-Spektroskopie ermöglicht.[10]
3.2.1. Benötigte Materialien und Reagenzien
-
This compound Standard oder Probelösung
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2,4-Dinitrophenylhydrazin (DNPH), reagenzrein
-
Acetonitril (ACN), HPLC-Gradientenqualität
-
Reinstwasser (z.B. Milli-Q)
-
Säure (z.B. Salzsäure, HCl, oder Phosphorsäure, H₃PO₄)
-
Reaktionsgefäße (z.B. 5-mL-Fläschchen)
-
HPLC-Vials
-
Spritzenfilter (z.B. 0.45 µm PTFE)
3.2.2. Detailliertes Protokoll
-
Herstellung der DNPH-Derivatisierungslösung:
-
Eine gesättigte Lösung von DNPH in Acetonitril herstellen. Da die Reinheit von kommerziellem DNPH variieren kann, wird eine Rekristallisation aus heißem Acetonitril empfohlen, um Hintergrundsignale zu minimieren.[11]
-
Die Lösung mit einer starken Säure ansäuern. Typischerweise werden einige Tropfen konzentrierter H₃PO₄ oder HCl pro 100 mL Lösung zugegeben. Die endgültige Säurekonzentration sollte im Bereich von 0.1 M liegen.[11]
-
-
Probenvorbereitung:
-
Eine bekannte Menge der this compound enthaltenden Probe in ein Reaktionsgefäß geben. Die Probe sollte idealerweise in Acetonitril gelöst sein.
-
-
Derivatisierungsreaktion:
-
Einen Überschuss der DNPH-Lösung zur Probe geben (ein 2- bis 10-facher molarer Überschuss wird empfohlen).[11]
-
Das Gefäß verschließen und gut mischen.
-
Die Reaktion bei Raumtemperatur für mindestens 40 Minuten im Dunkeln ablaufen lassen.[11] Bei einigen Aldehyden kann eine Erwärmung (z.B. 40°C für 60 Minuten) die Reaktion beschleunigen.[12]
-
-
Analyse:
-
Nach Abschluss der Reaktion einen Aliquot der Lösung durch einen Spritzenfilter filtrieren und in ein HPLC-Vial überführen.
-
Die Probe mittels HPLC-UV/DAD oder HPLC-MS analysieren.
-
3.2.3. HPLC-Parameter (Beispiel)
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HPLC-System: Agilent 1260 Infinity II oder Äquivalent
-
Säule: C18-Umkehrphasensäule (z.B. Zorbax Eclipse Plus C18, 4.6 x 150 mm, 1.8 µm)[13]
-
Mobile Phase A: Wasser
-
Mobile Phase B: Acetonitril
-
Gradient: 60% B bis 90% B über 15 Minuten, dann auf 60% B zurückkehren und für 5 Minuten äquilibrieren.
-
Flussrate: 1.0 mL/min
-
Säulentemperatur: 40°C[10]
-
Injektionsvolumen: 10 µL
-
Detektor: Diodenarray-Detektor (DAD) bei 360 nm[10]
Visualisierung der Arbeitsabläufe
Die folgenden Diagramme illustrieren die experimentellen Arbeitsabläufe für beide Derivatisierungsmethoden.
Abbildung 1: Arbeitsablauf der PFBHA-Derivatisierung und GC-MS-Analyse.
Abbildung 2: Arbeitsablauf der DNPH-Derivatisierung und HPLC-Analyse.
Schlussfolgerung
Die Derivatisierung von this compound mit PFBHA oder DNPH stellt eine robuste und empfindliche Methode für dessen quantitative Analyse dar. Die Wahl der Methode hängt von der verfügbaren instrumentellen Ausstattung und den spezifischen Anforderungen der Analyse ab. Die PFBHA-GC-MS-Methode bietet in der Regel niedrigere Nachweisgrenzen, während die DNPH-HPLC-UV-Methode weit verbreitet, einfach durchzuführen und sehr robust ist.[14] Für beide Methoden ist eine sorgfältige Optimierung und Validierung der Protokolle für die spezifische Probenmatrix unerlässlich, um genaue und zuverlässige Ergebnisse zu gewährleisten.
References
- 1. amt.copernicus.org [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hou.usra.edu [hou.usra.edu]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. csus.edu [csus.edu]
- 12. unitedchem.com [unitedchem.com]
- 13. agilent.com [agilent.com]
- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Diethylamino)but-2-enal
Disclaimer: Specific purification protocols for 4-(diethylamino)but-2-enal are not extensively documented in publicly available scientific literature. This guide is based on the general chemical properties of α,β-unsaturated aldehydes and tertiary amines and aims to provide a practical framework for researchers. The methodologies and troubleshooting advice are derived from established principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My crude this compound appears to be degrading or polymerizing upon standing. What is causing this instability and how can I prevent it?
A1: this compound is susceptible to degradation due to the presence of both an aldehyde and a tertiary amine functional group, as well as a reactive α,β-unsaturated system. Several factors can contribute to its instability:
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Self-Condensation: Aldehydes, especially in the presence of basic moieties like a tertiary amine, can undergo self-condensation reactions (aldol-type reactions).[1]
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Oxidation: The aldehyde group can be sensitive to air oxidation, forming the corresponding carboxylic acid.
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Polymerization: The conjugated double bond can be prone to polymerization, especially in the presence of light, heat, or acidic/basic impurities.
Preventative Measures:
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Work-up promptly: Purify the compound as soon as possible after its synthesis.
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Inert atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
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Low temperature: Keep the compound at low temperatures (e.g., in an ice bath during work-up and stored at -20°C).[2]
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Avoid strong acids and bases: Be mindful of the pH during extraction and purification steps.
Q2: What is the most suitable purification technique for this compound?
A2: The choice of purification technique will depend on the scale of your reaction and the nature of the impurities. The two most common methods would be:
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Vacuum Distillation: This is often suitable for liquid compounds that are thermally stable enough to be distilled, even under reduced pressure. Given that some α-amino aldehydes can be distilled, this is a viable option.[2]
-
Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities. However, the polar and basic nature of this compound can present challenges on standard silica gel.
Q3: I am trying to purify this compound using silica gel column chromatography, but I am observing significant streaking and low recovery. What can I do to improve the separation?
A3: Streaking and low recovery on silica gel are common problems for polar and basic compounds like tertiary amines. The acidic nature of silica gel can lead to strong adsorption or even decomposition of the compound. Here are several troubleshooting strategies:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to use a solvent system containing a small amount of a tertiary amine, such as triethylamine (e.g., 1-2% in your eluent).
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Use an Alternative Stationary Phase: Consider using a more inert stationary phase like neutral alumina or Florisil, which are less acidic than silica gel.[3]
-
Reverse-Phase Chromatography: If normal-phase chromatography is problematic, reverse-phase chromatography (using a C18-functionalized silica gel) with a suitable polar mobile phase (e.g., acetonitrile/water or methanol/water mixtures) could be an effective alternative.[4]
-
Solvent System Modification: For very polar compounds, a mobile phase containing a small percentage of 10% ammonium hydroxide in methanol mixed with dichloromethane can be effective.[3]
Q4: What are the likely impurities I might encounter in the synthesis of this compound?
A4: Impurities can arise from starting materials, side reactions, or degradation of the product. Potential impurities could include:
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Unreacted Starting Materials: Depending on the synthetic route.
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Over-oxidation Product: 4-(Diethylamino)but-2-enoic acid, if the aldehyde is exposed to an oxidant or air.
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By-products from Side Reactions: Such as products from aldol condensation or Michael addition.
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Polymeric Material: Resulting from the polymerization of the unsaturated system.
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Solvent Residues: Residual solvents from the reaction or work-up.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is a general guideline and should be optimized for your specific compound and impurity profile.
-
Preparation of Deactivated Silica Gel:
-
Prepare your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add 1-2% triethylamine to the eluent mixture.
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Prepare a slurry of silica gel in this triethylamine-containing eluent.
-
Pack the column with the slurry.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimum amount of the eluent.
-
Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Elute the column with the triethylamine-containing eluent, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
It is advisable to co-evaporate with a higher boiling point solvent like toluene to remove any residual triethylamine.
-
Protocol 2: Vacuum Distillation
-
Apparatus Setup:
-
Set up a short-path distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to minimize heat loss.
-
Use a magnetic stirrer in the distillation flask to ensure smooth boiling.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Distillation Procedure:
-
Place the crude this compound in the distillation flask.
-
Slowly and carefully apply the vacuum.
-
Gently heat the distillation flask using an oil bath.
-
Collect the fraction that distills at a constant temperature and pressure. This fraction should contain the purified product.
-
-
Post-Distillation Handling:
-
Allow the apparatus to cool completely before releasing the vacuum to prevent accidental inhalation of any residual vapors.
-
Store the purified product under an inert atmosphere at -20°C.
-
Data Presentation
The following tables are templates to illustrate how you might present your purification data.
Table 1: Comparison of Purification Techniques (Hypothetical Data)
| Purification Method | Starting Mass (g) | Recovered Mass (g) | Yield (%) | Purity by GC-MS (%) |
| Vacuum Distillation | 5.0 | 3.5 | 70 | 98 |
| Silica Gel Chromatography | 5.0 | 3.1 | 62 | >99 |
| Alumina Chromatography | 5.0 | 3.8 | 76 | >99 |
Table 2: Optimization of Column Chromatography Conditions (Hypothetical Data)
| Stationary Phase | Mobile Phase Modifier | Eluent (Hex:EtOAc) | Yield (%) | Purity by HPLC (%) |
| Silica Gel | None | 70:30 | 45 | 95 (with streaking) |
| Silica Gel | 1% Triethylamine | 70:30 | 62 | >99 |
| Neutral Alumina | None | 80:20 | 76 | >99 |
| C18 Silica | 10% H₂O in CH₃CN | Gradient | 68 | >99 |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the purification of polar basic compounds.
References
Stability of 4-(Diethylamino)but-2-enal under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Diethylamino)but-2-enal in various experimental conditions. The information is targeted towards researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: I am observing a rapid loss of my starting material, this compound, when I try to perform reactions in an acidic medium. What is happening?
A1: this compound is classified as an enamine. Enamines are known to be unstable under acidic conditions and can undergo rapid hydrolysis.[1][2] The presence of even trace amounts of acid can catalyze the degradation of your compound back to its corresponding aldehyde or ketone and secondary amine.[3][4] It is crucial to ensure your reaction environment is free from acidic contaminants.
Q2: My reaction is producing unexpected side products, including a distinct aldehydic smell. Could this be related to the stability of this compound?
A2: Yes, this is a strong indication of acid-catalyzed hydrolysis. The enamine functionality in this compound will hydrolyze in the presence of acid and water to form but-2-enal (crotonaldehyde), which has a characteristic sharp, penetrating odor, and diethylamine.[1][5] If your experimental setup involves acidic reagents or byproducts, you will likely observe the formation of these degradation products.
Q3: I am getting inconsistent results in my experiments. One day the reaction works, and the next it doesn't. Could this be a stability issue?
A3: Inconsistent results are often a sign of compound instability. The stability of this compound is highly sensitive to the pH of the solution. Minor variations in the acidity of your reagents, solvents, or even atmospheric CO₂ dissolving into the reaction mixture can lead to different rates of degradation, thus causing variability in your experimental outcomes. Careful control of pH is critical for reproducible results.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To prevent degradation, it is essential to maintain neutral or slightly basic conditions. Avoid the use of acidic catalysts or reagents if possible. If an acid is required, consider using a non-aqueous solvent and rigorously dried glassware to minimize the presence of water, which is necessary for hydrolysis.[4] Running reactions at lower temperatures can also help to reduce the rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under different pH conditions?
A1: As an enamine, this compound is expected to be most stable under neutral to basic conditions and highly unstable in acidic conditions. The presence of an acid catalyst significantly accelerates its hydrolysis.[2]
Data Summary: General Stability of Enamines
| Condition | Stability | Primary Degradation Products |
| Acidic (pH < 7) | Low | Aldehyde/Ketone + Secondary Amine |
| Neutral (pH ≈ 7) | Moderate to High | Minimal degradation |
| Basic (pH > 7) | High | Generally stable |
Q2: What is the mechanism of degradation for this compound in acidic conditions?
A2: The degradation proceeds via acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the enamine's double bond. This is followed by the nucleophilic attack of a water molecule on the resulting iminium ion. A series of proton transfers and the elimination of the secondary amine lead to the formation of the corresponding aldehyde.[1][2][5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. It should be protected from moisture and light. Avoid storage in acidic environments or containers that may leach acidic impurities.
Q4: Can I use this compound in aqueous solutions?
A4: The use of this compound in aqueous solutions is challenging, especially if the pH is not well-controlled. If an aqueous medium is necessary, it should be buffered to a neutral or slightly basic pH. Even then, the compound may have limited stability, and it is advisable to prepare fresh solutions immediately before use.
Experimental Protocols
Key Experiment: Acid-Catalyzed Hydrolysis of an Enamine (General Protocol)
This protocol describes a general method to observe the hydrolysis of an enamine, which is the primary degradation pathway for this compound under acidic conditions.
Materials:
-
Enamine (e.g., this compound)
-
Solvent (e.g., Tetrahydrofuran or Acetonitrile)
-
Dilute aqueous acid (e.g., 1M HCl)
-
Stir plate and stir bar
-
Round-bottom flask
-
TLC plates and developing chamber
-
Appropriate eluent for TLC analysis
Procedure:
-
Dissolve a small amount of the enamine in the chosen organic solvent in the round-bottom flask.
-
Spot the initial solution on a TLC plate to serve as a reference (T=0).
-
Begin stirring the solution and add a few drops of the dilute aqueous acid.
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., every 5-10 minutes) and spotting them on a TLC plate.
-
Develop the TLC plate in an appropriate eluent system.
-
Visualize the spots under UV light or by using a suitable staining agent. The disappearance of the starting enamine spot and the appearance of new, more polar spots (corresponding to the aldehyde and amine) indicate the progress of hydrolysis.
Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydrolysis of Acetals, Imines and Enamines-Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
Common side products in the synthesis of 4-(Diethylamino)but-2-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Diethylamino)but-2-enal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through a conjugate addition (also known as a Michael addition) of diethylamine to crotonaldehyde. In this reaction, the nucleophilic diethylamine attacks the β-carbon of the α,β-unsaturated aldehyde, crotonaldehyde. This is a 1,4-addition reaction.
Q2: What are the most common side products observed in this synthesis?
The synthesis of this compound is often accompanied by the formation of several side products. The most common of these include:
-
1,2-Addition Product: Diethylamine can attack the carbonyl carbon of crotonaldehyde (1,2-addition) to form an unstable hemiaminal intermediate. This intermediate can revert to the starting materials or potentially polymerize.
-
Crotonaldehyde Self-Condensation Product: Under basic conditions, crotonaldehyde can undergo an aldol condensation with itself to form higher molecular weight oligomers and polymers.
-
Polymerization Products: Both the starting material, crotonaldehyde, and the desired product, this compound, can be susceptible to polymerization, especially in the presence of acid or base catalysts and at elevated temperatures.
Q3: What reaction conditions favor the desired 1,4-addition over side reactions?
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Generally, the following conditions favor the 1,4-addition:
-
Temperature: Lower reaction temperatures typically favor the thermodynamically more stable 1,4-addition product over the kinetically favored 1,2-addition product.
-
Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred.
-
Catalyst: While the reaction can proceed without a catalyst, mild acidic or basic conditions may be employed. Careful control of pH is necessary to avoid promoting self-condensation of crotonaldehyde.
-
Stoichiometry: Using a slight excess of diethylamine can help to drive the reaction towards the desired product, but a large excess may complicate purification.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of this compound with significant recovery of starting materials. | 1. Insufficient reaction time or temperature. 2. Reaction equilibrium not favoring product formation. | 1. Increase the reaction time and/or moderately increase the temperature, monitoring for side product formation. 2. Use a slight excess of diethylamine to shift the equilibrium. |
| Presence of a high molecular weight, viscous, or solid material in the reaction mixture. | 1. Self-condensation of crotonaldehyde. 2. Polymerization of crotonaldehyde or the product. | 1. Ensure the reaction is not overly basic. If a base is used, a weaker, non-nucleophilic base is preferable. 2. Maintain a low reaction temperature. 3. Use a shorter reaction time. 4. Consider the use of a polymerization inhibitor if the problem persists. |
| Formation of a significant amount of an unstable, water-soluble byproduct. | 1. Predominance of the 1,2-addition pathway leading to a hemiaminal. | 1. Lower the reaction temperature significantly (e.g., 0 °C or below). 2. Choose a solvent that disfavors the formation of the polar hemiaminal intermediate. |
| Difficulty in purifying the product from unreacted diethylamine. | 1. High boiling point of diethylamine relative to the product under vacuum. 2. Formation of an azeotrope. | 1. After the reaction, neutralize any excess amine with a dilute acid (e.g., HCl) to form the corresponding ammonium salt, which can be removed by aqueous extraction. Be cautious as the enal product may be acid-sensitive. 2. Utilize column chromatography for purification. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.
Synthesis of this compound
-
Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of freshly distilled crotonaldehyde in a suitable aprotic solvent (e.g., diethyl ether or THF).
-
Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of diethylamine in the same solvent is added dropwise to the stirred solution of crotonaldehyde over a period of 30-60 minutes, while maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials and the formation of the product.
-
Workup: Once the reaction is complete, the solvent is removed under reduced pressure at a low temperature. The crude product is then purified.
-
Purification: Purification is typically achieved by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis of this compound.
Technical Support Center: Synthesis of 4-(Diethylamino)but-2-enal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Diethylamino)but-2-enal synthesis.
Troubleshooting Guide
Users may encounter several challenges during the synthesis of this compound, which is typically achieved through the oxidation of 4-(Diethylamino)but-2-yn-1-ol. This guide addresses common issues and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Oxidizing Agent: The chosen oxidant may not be suitable for this specific substrate. 2. Incorrect Reaction Temperature: The reaction may be too cold to initiate or too hot, leading to decomposition. 3. Poor Quality Starting Material: The 4-(Diethylamino)but-2-yn-1-ol may be impure. 4. Catalyst Deactivation: If a catalyst is used, it may have been poisoned or deactivated. | 1. Select an appropriate oxidizing agent. Mild and selective methods like TEMPO-based oxidations or Swern oxidation are often preferred for sensitive substrates. Consider screening different oxidants. 2. Optimize the reaction temperature. Start with the temperature recommended in the literature for similar substrates and then carefully screen a range of temperatures. 3. Purify the starting material. Ensure the purity of 4-(Diethylamino)but-2-yn-1-ol by techniques such as distillation or chromatography. 4. Use fresh catalyst. If using a catalyst, ensure it is fresh and handled under the recommended conditions (e.g., inert atmosphere). |
| Formation of Multiple Byproducts | 1. Over-oxidation: The aldehyde product may be further oxidized to a carboxylic acid or other species. 2. Side Reactions of the Amine: The diethylamino group can undergo side reactions under certain oxidative conditions. 3. Decomposition of the Product: The enal product may be unstable under the reaction or workup conditions. 4. Isomerization: The double bond may isomerize. | 1. Use a mild and selective oxidizing agent. Reagents like Dess-Martin periodinane or a carefully controlled Swern oxidation can minimize over-oxidation. Monitor the reaction closely by TLC or GC/LC-MS and stop it once the starting material is consumed. 2. Protect the amine group. If side reactions of the amine are significant, consider a temporary protecting group strategy. However, this adds extra steps to the synthesis. 3. Optimize workup conditions. Use mild workup procedures, avoiding strong acids or bases and high temperatures. Purification by flash chromatography on silica gel may be necessary. 4. Control reaction conditions. Temperature and pH can influence isomerization. Maintain a consistent and optimized set of conditions. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: The desired enal may have a similar polarity to impurities, making chromatographic separation challenging. 2. Product Instability on Silica Gel: The enal may decompose on acidic silica gel. | 1. Optimize the chromatographic conditions. Try different solvent systems (e.g., ethyl acetate/hexanes with a small amount of triethylamine to suppress tailing). Consider using a different stationary phase, such as alumina. 2. Use deactivated silica gel. Treat the silica gel with a base like triethylamine before use to neutralize acidic sites. Alternatively, use a different purification method like distillation under reduced pressure if the product is thermally stable. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and plausible synthetic route is the oxidation of the corresponding propargyl alcohol, 4-(Diethylamino)but-2-yn-1-ol. This precursor is more readily available.
Q2: Which oxidizing agents are recommended for the conversion of 4-(Diethylamino)but-2-yn-1-ol to the enal?
Mild and selective oxidizing agents are recommended to avoid over-oxidation and side reactions. Examples include:
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TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) in combination with a co-oxidant like sodium hypochlorite or diacetoxyiodobenzene. This system is known for its high selectivity for primary alcohols to aldehydes.
-
Swern Oxidation (oxalyl chloride/DMSO followed by a hindered base like triethylamine). This is a widely used and generally reliable method.
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Dess-Martin Periodinane (DMP). This is a mild and efficient reagent for oxidizing primary alcohols to aldehydes.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS). A spot for the starting alcohol should disappear and a new spot for the enal product should appear.
Q4: The final product appears to be unstable. How can I improve its stability?
The instability of aminoenals can be a challenge. To improve stability:
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Work at low temperatures during the reaction and purification.
-
Avoid exposure to strong acids or bases.
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Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
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Consider converting it to a more stable derivative immediately after synthesis if it is to be used in a subsequent step.
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation of 4-(Diethylamino)but-2-yn-1-ol
This protocol is a general guideline and may require optimization.
Materials:
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4-(Diethylamino)but-2-yn-1-ol
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)
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Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach, concentration needs to be determined)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate
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Ethyl acetate
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Hexanes
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Triethylamine
Procedure:
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Dissolve 4-(Diethylamino)but-2-yn-1-ol (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
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Add TEMPO (0.01-0.1 equivalents) to the solution.
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Slowly add the sodium hypochlorite solution (1.1-1.5 equivalents) dropwise, ensuring the temperature remains below 5 °C.
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Monitor the reaction by TLC until the starting material is consumed.
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Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
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Separate the organic layer. Extract the aqueous layer with DCM.
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
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Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes as the eluent.
Signaling Pathways and Workflows
Below is a diagram illustrating the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Below is a diagram illustrating the troubleshooting logic for low product yield.
Caption: Troubleshooting logic for low yield in the synthesis.
Troubleshooting guide for reactions with 4-(Diethylamino)but-2-enal
Welcome to the technical support center for 4-(Diethylamino)but-2-enal. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive sites?
This compound is an organic compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol .[1][2] It possesses two primary reactive sites: the nucleophilic α-carbon of the enamine and the electrophilic aldehyde carbonyl group. The conjugated system also allows for potential 1,4-conjugate addition reactions.
Q2: How should this compound be stored?
Due to its reactive nature, this compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.
Q3: What are the common types of reactions that this compound undergoes?
As an enamine, this compound is a versatile intermediate in organic synthesis. It can participate in a variety of reactions, including:
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Alkylation: Reaction with alkyl halides at the α-carbon.
-
Acylation: Reaction with acyl halides or anhydrides.
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Michael Addition (as a donor): 1,4-addition to α,β-unsaturated carbonyl compounds.
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Cycloaddition Reactions: Can act as a diene or dienophile in Diels-Alder type reactions, potentially leading to substituted pyridines.
Troubleshooting Guides
Below are troubleshooting guides for common problems encountered in reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degradation of this compound | Ensure the reagent is fresh and has been stored properly. Purity can be checked by NMR or GC-MS before use. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions may require cooling to prevent side reactions, while others may need heating to proceed. |
| Inappropriate Solvent | The choice of solvent is critical. Aprotic solvents are generally preferred for enamine alkylations to avoid protonation of the enamine. |
| Steric Hindrance | The diethylamino group can cause steric hindrance. If reacting with a bulky electrophile, consider using a less hindered enamine if possible, or employing a catalyst to facilitate the reaction. |
| Reversibility of Reaction | Some reactions, like Michael additions, can be reversible. Ensure reaction conditions are optimized for thermodynamic product formation. |
Caption: A systematic approach to identifying and mitigating side product formation.
Problem 3: Difficulty in Product Purification
Purification Strategies for Polar, Amine-Containing Compounds
| Issue | Recommended Purification Technique | Notes |
| Product is highly polar and water-soluble | Reverse-Phase Chromatography: Use a C18 column with a water/acetonitrile or water/methanol mobile phase. Adding a small amount of a volatile base like triethylamine (TEA) or ammonia to the mobile phase can improve peak shape. | For very polar compounds that do not retain on C18, consider Hydrophilic Interaction Liquid Chromatography (HILIC). |
| Product streaks on silica gel column | Amine-Treated Silica or Alumina: Use silica gel treated with a base (e.g., triethylamine) or switch to a basic stationary phase like alumina. | A mobile phase containing a small percentage of a volatile base (e.g., 1% TEA in ethyl acetate/hexane) can also help to reduce streaking on standard silica gel. |
| Product co-elutes with impurities | Optimize Gradient Elution: Develop a shallow gradient for your column chromatography to improve separation. | Consider using a different stationary phase (e.g., switching from silica to alumina or a bonded phase) to alter the selectivity. |
| Product is unstable on silica gel | Rapid Purification: Use flash chromatography to minimize the time the compound spends on the stationary phase. | Neutralize the silica gel with a base before use. |
Decision Tree for Purification
Caption: A decision tree to guide the selection of an appropriate purification method.
Experimental Protocols
General Protocol for α-Alkylation of this compound
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq.) in a dry, aprotic solvent (e.g., THF, dioxane, or DMF).
-
Cooling: Cool the solution to the desired temperature (typically 0 °C to -78 °C) with an appropriate cooling bath.
-
Addition of Electrophile: Slowly add the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.) to the cooled solution with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography using the appropriate stationary and mobile phases as determined by the troubleshooting guide above.
Note: This is a general protocol and may require optimization for specific substrates and alkylating agents.
Signaling Pathways and Reaction Mechanisms
General Reaction Pathway for Enamine Alkylation
The alkylation of an enamine proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to the corresponding aldehyde or ketone.
Caption: The general mechanism for the alkylation of an enamine.
References
Storage and handling recommendations for 4-(Diethylamino)but-2-enal
Disclaimer: The following storage, handling, and troubleshooting recommendations for 4-(Diethylamino)but-2-enal are based on the general chemical properties of related compounds, specifically α,β-unsaturated aldehydes and amino aldehydes. Due to a lack of specific published data for this compound, these guidelines should be considered as precautionary and may need to be adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: How should I store neat this compound?
A1: Based on the reactivity of similar compounds, it is recommended to store neat this compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature. Storage at -20°C is advisable to minimize degradation.[1] The container should be tightly sealed to prevent exposure to air and moisture.
Q2: Can I store this compound in solution?
A2: Storing this compound in solution may be preferable for short-term use. However, the stability in different solvents is likely variable. It is crucial to use anhydrous solvents and to store the solution at a low temperature, protected from light. A pilot stability study in your chosen solvent is recommended.
Q3: What are the primary signs of degradation for this compound?
A3: Degradation of this compound, like other amino aldehydes, may manifest as discoloration (yellowing or browning), polymerization (formation of a viscous liquid or solid), or a decrease in purity as observed by analytical techniques such as NMR or chromatography.[2]
Q4: What personal protective equipment (PPE) should I use when handling this compound?
A4: When handling this compound, it is essential to use appropriate personal protective equipment. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound has turned yellow/brown. | Oxidation or polymerization due to exposure to air, light, or elevated temperatures. | Discard the compound if discoloration is significant, as it indicates decomposition. For future prevention, ensure storage under an inert atmosphere, in a tightly sealed container, protected from light, and at a low temperature. |
| Inconsistent experimental results. | Degradation of the compound leading to lower effective concentration or the presence of impurities that interfere with the reaction. | Verify the purity of your stock of this compound using a suitable analytical method (e.g., NMR, LC-MS) before use. If degradation is suspected, use a freshly opened vial or a newly synthesized batch. |
| Formation of a precipitate or solid in the neat material or in solution. | Polymerization or self-condensation, a known issue with amino aldehydes.[2] | If a precipitate is observed, it is a strong indication of degradation. The material should be discarded. To prevent this, adhere strictly to recommended storage conditions. |
| Low or no reactivity in an experiment. | The aldehyde functionality may have degraded. | Confirm the presence of the aldehyde group using an appropriate analytical technique (e.g., ¹H NMR spectroscopy looking for the aldehyde proton signal). If the aldehyde has degraded, the material is no longer suitable for use. |
Storage and Handling Recommendations Summary
| Parameter | Recommendation | Rationale |
| Temperature | -20°C is recommended for long-term storage.[1] | To slow down potential degradation and polymerization reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen).[1] | To prevent oxidation of the aldehyde and amine functionalities. |
| Container | Tightly sealed amber glass vial. | To protect from light and prevent exposure to air and moisture. |
| Handling | Handle only in a well-ventilated fume hood using appropriate PPE. | To avoid inhalation and skin contact. |
Experimental Workflow & Logic Diagrams
The following diagrams illustrate the potential degradation pathways and the recommended handling workflow for this compound.
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Preventing polymerization of 4-(Diethylamino)but-2-enal
This guide provides troubleshooting advice and frequently asked questions to assist researchers in preventing the polymerization of 4-(Diethylamino)but-2-enal during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization for this compound?
A1: this compound is susceptible to polymerization due to the presence of both an α,β-unsaturated aldehyde and a tertiary amine functionality. Polymerization can be initiated by:
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Heat, Light, and Air: Exposure to elevated temperatures, UV light, and oxygen can generate free radicals, leading to radical polymerization of the double bond.[1]
-
Acidic or Basic Impurities: The presence of strong acids or bases can catalyze polymerization or degradation pathways. The enamine-like character of the molecule makes it sensitive to pH.
-
Cross-Contamination: Contamination with peroxides or other radical initiators can trigger polymerization.
Q2: How should I properly store this compound to minimize polymerization?
A2: Proper storage is critical for maintaining the stability of this compound. Follow these guidelines:
-
Temperature: Store in a cool, dark place. Refrigeration (2-8°C) is recommended.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air-induced polymerization.[2] The use of Sure/Seal™ packaging or similar air-tight containers is advisable.[3][4]
-
Container: Use a clean, dry, amber glass bottle to protect from light. Ensure the container is tightly sealed.
-
Inhibitors: For long-term storage, consider adding a suitable polymerization inhibitor.
Q3: What types of inhibitors are effective for preventing the polymerization of unsaturated aldehydes and enamines?
A3: A variety of radical inhibitors can be used. The choice of inhibitor may depend on the intended application and the required removal method. Common inhibitors include phenolic compounds and other radical scavengers.[1][5]
Q4: How can I detect if my sample of this compound has started to polymerize?
A4: Signs of polymerization include:
-
Visual Changes: An increase in viscosity, the formation of a solid precipitate, or a noticeable color change (e.g., darkening or yellowing).
-
Spectroscopic Analysis: Techniques like ¹H NMR spectroscopy can show a decrease in the intensity of vinylic and aldehydic proton signals and the appearance of broad signals corresponding to the polymer backbone.
-
Chromatographic Analysis: Gas chromatography (GC) or liquid chromatography (LC) can be used to quantify the remaining monomer and detect the presence of oligomers.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and use of this compound.
Issue 1: The compound appears viscous or has solidified upon receipt or during storage.
-
Possible Cause: Polymerization has occurred due to improper storage conditions (exposure to heat, light, or air).
-
Solution:
-
Do not attempt to use the polymerized material, as it may contain residual monomer of unknown concentration and could negatively impact your experiment.
-
Review your storage protocol. Ensure the compound is stored at the recommended temperature, under an inert atmosphere, and protected from light.
-
For future purchases, consider ordering smaller quantities that will be consumed more quickly or request that the supplier includes a polymerization inhibitor.
-
Issue 2: The compound polymerizes during a reaction.
-
Possible Cause 1: High Reaction Temperature.
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Solution: If the reaction conditions permit, lower the temperature. Many polymerizations are thermally initiated.
-
-
Possible Cause 2: Presence of Air/Oxygen.
-
Possible Cause 3: Incompatible Reagents.
-
Solution: Avoid strong acids, strong bases, and strong reducing agents, which are listed as incompatible materials. If your reaction involves such reagents, consider adding them slowly at low temperatures.
-
Issue 3: The compound shows signs of degradation (e.g., significant color change) but not necessarily polymerization.
-
Possible Cause: The compound may be undergoing other degradation pathways, possibly due to the presence of moisture or impurities. The enamine functionality can be sensitive to hydrolysis.
-
Solution:
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Handle the compound under anhydrous conditions.
-
Use freshly distilled or high-purity solvents.
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Analyze the material by techniques such as NMR or LC-MS to identify degradation products before use.
-
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Aldehydes
| Inhibitor | Typical Concentration | Mechanism | Removal Method | Notes |
| Hydroquinone (HQ) | 100-1000 ppm | Radical Scavenger | Alkali wash | Very effective for room temperature storage.[5] |
| 4-Methoxyphenol (MEHQ) | 10-1000 ppm | Radical Scavenger | Alkali wash | Commonly used for storage and transport.[1] |
| 4-tert-Butylcatechol (TBC) | 10-100 ppm | Radical Scavenger | Alkali wash | Effective for increasing pot life at ambient temperatures.[5] |
| Butylated Hydroxytoluene (BHT) | 100-1000 ppm | Radical Scavenger | Distillation, Chromatography | A common antioxidant and stabilizer.[1] |
| Phenothiazine | 100-1000 ppm | Radical Scavenger | Chromatography | Highly effective, but can be more difficult to remove.[1] |
| N,N-Diethylhydroxylamine (DEHA) | 100-2000 ppm | Radical Scavenger | Acid wash, Distillation | Effective inhibitor for unsaturated aldehydes.[8] |
Experimental Protocols
Protocol 1: Screening for an Effective Polymerization Inhibitor
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Preparation: In a controlled environment (glovebox or under an inert atmosphere), prepare several small, identical samples of purified this compound in separate vials.
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Inhibitor Addition: To each vial, add a different potential inhibitor from Table 1 at a known concentration (e.g., 200 ppm). Include a control sample with no inhibitor.
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Stress Conditions: Subject the samples to accelerated stability testing by placing them in a controlled temperature environment (e.g., 40-50°C) for a set period (e.g., 24-48 hours).
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Analysis: After the stress period, analyze each sample and the control.
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Visually inspect for any changes in color or viscosity.
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Use ¹H NMR to determine the percentage of remaining monomer.
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Use GC to quantify the monomer peak area relative to an internal standard.
-
-
Evaluation: The most effective inhibitor will be the one that shows the least amount of monomer loss and the fewest signs of polymerization.
Protocol 2: Standard Handling Procedure for this compound
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Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and allowed to cool under a stream of dry nitrogen or in a desiccator.[3]
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Inert Atmosphere Setup: Assemble the reaction apparatus and purge the system with a dry, inert gas (nitrogen or argon) for at least 15-30 minutes. Use a bubbler to maintain a slight positive pressure of the inert gas.[2][4]
-
Reagent Transfer:
-
Reaction Conditions:
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Maintain the inert atmosphere throughout the reaction.
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If heating is required, use a well-controlled heating mantle or oil bath and monitor the temperature closely.
-
Use degassed solvents for the reaction. Solvents can be degassed by sparging with an inert gas for 30 minutes or by several freeze-pump-thaw cycles.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for polymerization of this compound.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 3. web.mit.edu [web.mit.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. turkchem.net [turkchem.net]
- 6. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 7. fauske.com [fauske.com]
- 8. US3849498A - Method of preventing the polymerization of unsaturated aldehyde - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-(Diethylamino)but-2-enal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-(Diethylamino)but-2-enal. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to unfavorable equilibrium. 2. Ineffective water removal. 3. Catalyst is inactive or used in insufficient amount. 4. Low reaction temperature. 5. Reactant degradation. | 1. Ensure an efficient method for water removal is in place (e.g., Dean-Stark trap, molecular sieves, or a chemical dehydrating agent like CaH₂). 2. Use a freshly activated dehydrating agent. If using a Dean-Stark trap, ensure the solvent forms an azeotrope with water. 3. Use a suitable acid catalyst (e.g., p-toluenesulfonic acid, acetic acid) at an appropriate loading (typically 1-5 mol%). 4. Increase the reaction temperature, typically to the reflux temperature of the chosen solvent. 5. Add the aldehyde slowly to the reaction mixture to minimize polymerization. Ensure reactants are pure. |
| Formation of Side Products | 1. Michael Addition: Diethylamine can add to the β-carbon of crotonaldehyde or the enamine product. 2. Aldol Condensation/Polymerization: Crotonaldehyde can self-condense or polymerize, especially in the presence of acid or base and at elevated temperatures. 3. Over-reaction/Dimerization: The enamine product can potentially react further. | 1. Use a non-nucleophilic acid catalyst. Control the stoichiometry of the reactants carefully. Lowering the reaction temperature might reduce the rate of Michael addition. 2. Maintain a controlled temperature and add the crotonaldehyde dropwise to the reaction mixture containing diethylamine. Use of a non-polar, aprotic solvent can minimize these side reactions. 3. Monitor the reaction progress closely using techniques like TLC or GC to avoid prolonged reaction times after the initial product formation. |
| Difficult Product Isolation/Purification | 1. The product is an oil and may be difficult to crystallize. 2. The product is sensitive to hydrolysis back to the starting materials. 3. Presence of unreacted starting materials or side products with similar boiling points. | 1. Use vacuum distillation for purification. Ensure the distillation apparatus is dry to prevent hydrolysis. 2. Work up the reaction under anhydrous conditions. Avoid exposure to acidic aqueous solutions during extraction. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) if necessary, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). 3. Optimize the reaction to go to completion to minimize unreacted starting materials. If distillation is not effective, column chromatography on a neutral support (e.g., neutral alumina) may be an option, but care must be taken to avoid hydrolysis on the stationary phase. |
| Product Instability | 1. Enamines can be sensitive to air and moisture. 2. The conjugated system can be prone to polymerization over time. | 1. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature. 2. Add a radical inhibitor (e.g., BHT) if polymerization is a concern during storage. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: The synthesis of this compound is a condensation reaction between diethylamine (a secondary amine) and crotonaldehyde (an α,β-unsaturated aldehyde). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by the elimination of a water molecule to form the final enamine product. The removal of water is crucial to drive the reaction equilibrium towards the product.
Q2: What are the recommended starting materials and reagents?
A2: The primary starting materials are diethylamine and crotonaldehyde. An acid catalyst is required, with common choices being p-toluenesulfonic acid (p-TSA) or acetic acid. A suitable solvent that allows for azeotropic removal of water, such as benzene, toluene, or cyclohexane, is also necessary. For water removal, a Dean-Stark apparatus is commonly employed, or alternatively, a chemical dehydrating agent like calcium hydride (CaH₂) can be used.
Q3: What are the optimal reaction conditions?
A3: While the optimal conditions can vary, a general starting point is to use a slight excess of diethylamine to ensure complete conversion of the crotonaldehyde. The reaction is typically carried out at the reflux temperature of the solvent to facilitate the removal of water. The catalyst loading is usually in the range of 1-5 mol%. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. This data is based on general principles of enamine synthesis and should be used as a guideline for optimization experiments.
| Parameter | Condition | Effect on Yield | Rationale |
| Temperature | Low (e.g., Room Temp) | Lower | Slower reaction rate and less efficient water removal. |
| High (e.g., Reflux) | Higher | Increased reaction rate and efficient azeotropic removal of water. However, excessively high temperatures may promote side reactions. | |
| Catalyst | No Catalyst | Very Low/No Reaction | The reaction is acid-catalyzed; the catalyst is required to protonate the carbonyl oxygen, making it more electrophilic. |
| Acid Catalyst (e.g., p-TSA) | High | Efficiently catalyzes the condensation reaction. | |
| Solvent | Protic (e.g., Ethanol) | Lower | Can interfere with the reaction by solvating the reactants and catalyst, and makes water removal more difficult. |
| Aprotic/Non-polar (e.g., Toluene, Cyclohexane) | Higher | Facilitates azeotropic removal of water and is less likely to participate in side reactions. | |
| Water Removal | Not Removed | Low | The reaction is an equilibrium; water is a product, and its presence will shift the equilibrium back to the starting materials. |
| Actively Removed | High | Drives the reaction to completion according to Le Chatelier's principle. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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Diethylamine
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Crotonaldehyde
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p-Toluenesulfonic acid monohydrate (p-TSA)
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Toluene (or another suitable azeotroping solvent)
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Anhydrous sodium sulfate (or magnesium sulfate)
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Saturated sodium bicarbonate solution
Equipment:
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Round-bottom flask
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Dean-Stark apparatus
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Condenser
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Heating mantle with a magnetic stirrer
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Separatory funnel
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Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
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Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar.
-
To the flask, add toluene, diethylamine (1.2 equivalents), and p-toluenesulfonic acid monohydrate (0.02 equivalents).
-
Begin heating the mixture to reflux with vigorous stirring.
-
Once the mixture is refluxing, slowly add crotonaldehyde (1.0 equivalent) dropwise to the flask over a period of 30-60 minutes.
-
Continue to heat the reaction at reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.
-
Once the reaction is complete (no further water is collected, and starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound as an oil.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationships in troubleshooting the synthesis of this compound.
Issues with the scalability of 4-(Diethylamino)but-2-enal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Diethylamino)but-2-enal. The content is tailored for researchers, scientists, and drug development professionals, with a focus on addressing scalability issues encountered during experimental work.
Overview of the Synthetic Approach
The synthesis of this compound is presented here as a two-step process. The first step involves the formation of the precursor alcohol, 4-(Diethylamino)but-2-en-1-ol, followed by its selective oxidation to the desired aldehyde. This approach allows for better control over the reaction and purification at each stage.
Caption: Overall workflow for the two-step synthesis of this compound.
Step 1: Synthesis of 4-(Diethylamino)but-2-en-1-ol
This step focuses on the nucleophilic substitution reaction to form the allylic alcohol precursor. A common method is the reaction of diethylamine with a suitable C4 electrophile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 4-(Diethylamino)but-2-en-1-ol?
A1: The most common electrophilic starting material is 1,4-dichlorobut-2-ene. An alternative is 4-chlorobut-2-en-1-ol. Diethylamine serves as the nucleophile in both cases.
Q2: What are the typical side products in this reaction?
A2: A common side product is the di-substituted product, 1,4-bis(diethylamino)but-2-ene, especially when using 1,4-dichlorobut-2-ene. Over-alkylation of the starting amine can also occur, though it is less common for secondary amines.[1][2]
Q3: How can the formation of the di-substituted byproduct be minimized?
A3: Using a large excess of diethylamine can favor the mono-substitution product. Additionally, controlling the reaction temperature and the rate of addition of the electrophile can help minimize the formation of the di-substituted byproduct.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Product | - Incomplete reaction. - Formation of byproducts. - Suboptimal reaction temperature. | - Increase reaction time or temperature. - Use a larger excess of diethylamine. - Monitor the reaction by TLC or GC to determine the optimal reaction time. |
| High Levels of 1,4-bis(diethylamino)but-2-ene | - Insufficient excess of diethylamine. - Reaction temperature is too high. | - Increase the molar ratio of diethylamine to the electrophile. - Maintain a lower reaction temperature and add the electrophile slowly. |
| Difficulty in Product Isolation | - The product is a water-soluble amine. | - Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with NaCl to decrease the solubility of the product. |
Comparative Data for Reaction Conditions
| Electrophile | Base/Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1,4-Dichlorobut-2-ene | Diethylamine (excess) | 25-30 | 12-16 | 60-70 |
| 1,4-Dichlorobut-2-ene | K₂CO₃ / Acetonitrile | 50 | 8-10 | 55-65 |
| 4-Chlorobut-2-en-1-ol | Diethylamine (excess) | 25-30 | 6-8 | 75-85 |
Detailed Experimental Protocol
Synthesis of 4-(Diethylamino)but-2-en-1-ol from 4-Chlorobut-2-en-1-ol
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diethylamine (3.0 eq.) and a suitable solvent such as tetrahydrofuran (THF).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of 4-chlorobut-2-en-1-ol (1.0 eq.) in THF to the stirred diethylamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Caption: Reaction pathway and potential issues in the synthesis of the precursor alcohol.
Step 2: Oxidation of 4-(Diethylamino)but-2-en-1-ol to this compound
This step involves the selective oxidation of the primary allylic alcohol to the corresponding aldehyde. The choice of oxidizing agent is critical for achieving high yield and selectivity, especially at a larger scale.
Frequently Asked Questions (FAQs)
Q1: Which oxidizing agents are suitable for the selective oxidation of an allylic alcohol to an aldehyde?
A1: Several reagents can be used, including manganese dioxide (MnO₂), Dess-Martin periodinane (DMP), and Swern oxidation (using oxalyl chloride/DMSO).[3][4][5] Each has its own advantages and disadvantages in terms of reactivity, selectivity, and scalability.
Q2: What are the potential side reactions during the oxidation step?
A2: Over-oxidation to the carboxylic acid can occur with stronger oxidizing agents.[6] For allylic systems, isomerization of the double bond is also a possibility. The basic conditions of a Swern oxidation might cause racemization if chiral centers are present.[7]
Q3: Why is manganese dioxide often preferred for the oxidation of allylic alcohols?
A3: Manganese dioxide is a mild and selective oxidant for allylic and benzylic alcohols.[3][8][9] The reaction is heterogeneous, which can simplify the work-up procedure (filtration of the solid reagent). However, a large excess of the reagent is often required.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive oxidizing agent (e.g., old MnO₂). - Insufficient amount of oxidant. - Low reaction temperature. | - Use freshly activated MnO₂. - Increase the equivalents of the oxidizing agent. - Increase the reaction temperature or time. |
| Formation of Carboxylic Acid (Over-oxidation) | - Oxidizing agent is too strong. - Reaction time is too long. | - Use a milder oxidant like MnO₂ or DMP. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| Product Decomposition | - The aldehyde product may be unstable. - Harsh reaction conditions (e.g., high temperature or extreme pH). | - Perform the reaction at a lower temperature. - Use a buffered system if necessary. - Purify the product quickly after the reaction. |
| Difficult Work-up (Swern Oxidation) | - Unpleasant odor of dimethyl sulfide. - Emulsion formation during extraction. | - Quench the reaction carefully with a mild acid. - Use brine to break up emulsions during work-up. - Work in a well-ventilated fume hood.[10] |
Comparison of Oxidizing Agents
| Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Advantages | Scalability Issues |
| Manganese Dioxide (MnO₂)[3][8] | Dichloromethane, Chloroform | 25-40 | 12-48 | Mild, selective, easy work-up. | Requires a large excess of solid reagent, batch-to-batch variability of MnO₂. |
| Dess-Martin Periodinane (DMP)[4][11] | Dichloromethane | 25 | 1-4 | Fast, high yielding, mild conditions. | Expensive, potentially explosive on a large scale.[4][12] |
| Swern Oxidation[13][14] | Dichloromethane | -78 to 0 | 1-2 | High yields, fast reaction. | Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide).[10][13] |
Detailed Experimental Protocols
Protocol 1: Oxidation using Manganese Dioxide (MnO₂)
-
Dissolve 4-(Diethylamino)but-2-en-1-ol (1.0 eq.) in dichloromethane (DCM).
-
Add activated manganese dioxide (5-10 eq.) to the solution.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction may take 12-48 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify by column chromatography or vacuum distillation.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
-
Dissolve 4-(Diethylamino)but-2-en-1-ol (1.0 eq.) in DCM.
-
Add Dess-Martin periodinane (1.1-1.5 eq.) to the solution in portions at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify as needed.
Caption: Oxidation step with potential side reactions.
General Scalability Issues and Considerations
When scaling up the synthesis of this compound, several factors need to be carefully considered:
-
Exothermic Reactions: Both the initial amination and the oxidation steps can be exothermic. Proper temperature control is crucial to avoid runaway reactions and the formation of byproducts.
-
Reagent Handling and Cost: On a large scale, the cost and handling of reagents become significant. For instance, while DMP is efficient, its high cost and potential explosive nature make it less suitable for industrial production compared to MnO₂.[4][12]
-
Work-up and Purification: The work-up procedures need to be scalable. Filtration of large quantities of MnO₂ can be time-consuming. The extraction of a water-soluble amine product may require large volumes of solvent. Distillation is often preferred over chromatography for purification on a larger scale.
-
Waste Management: The choice of reagents directly impacts the waste generated. The use of stoichiometric reagents like MnO₂ and DMP generates significant amounts of solid waste. Catalytic aerobic oxidation methods, if applicable, would be a greener alternative.[15][16][17]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Manganese Dioxide [commonorganicchemistry.com]
- 4. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemicalforums.com [chemicalforums.com]
- 8. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 9. nanotrun.com [nanotrun.com]
- 10. reddit.com [reddit.com]
- 11. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. bohrium.com [bohrium.com]
- 17. publications.aston.ac.uk [publications.aston.ac.uk]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative analysis of 4-(Diethylamino)but-2-enal. As a compound possessing both a reactive aldehyde group and a tertiary amine, specific analytical strategies must be considered to achieve accurate and reliable quantification. This document outlines two primary proposed methods, High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and Gas Chromatography-Mass Spectrometry (GC-MS), based on established analytical techniques for structurally related molecules. The information presented herein is intended to guide the development and validation of a suitable analytical method.
Comparison of Proposed Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a comparison of two proposed methods for the quantification of this compound.
Table 1: Comparison of Proposed HPLC-UV and GC-MS Methods
| Feature | HPLC with Pre-column Derivatization (DNPH) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Chemical derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, followed by separation and quantification by HPLC-UV. | Separation of the volatile analyte based on its boiling point and polarity, followed by detection and quantification by mass spectrometry. |
| Target Moiety | Aldehyde | Entire Molecule (Tertiary Amine) |
| Sample Preparation | Multi-step: derivatization, possible extraction, and solvent exchange. | Typically simpler: dilution in a suitable solvent. |
| Potential Advantages | High sensitivity and specificity for aldehydes. Robust and widely used method.[1][2] | High specificity from mass spectrometric detection.[3][4] Can provide structural information for identification.[4][5] |
| Potential Challenges | Derivatization reaction needs optimization for completeness. Potential for interference from other carbonyl compounds. | Potential for peak tailing due to the basic nature of the tertiary amine.[6] Thermal degradation of the analyte in the injector. |
| Hypothetical LOD | 0.005 µg/mL - 10 ng/mL | 0.5 ng/mL - 10 ng/mL |
| Hypothetical LOQ | 0.04 µg/mL - 30 ng/mL | 1 ng/mL - 50 ng/mL |
| Hypothetical Linearity | >0.999 | >0.995 |
Note: The LOD, LOQ, and linearity values are hypothetical and based on typical performance for similar analytes. These parameters must be experimentally determined during method validation for this compound.
Experimental Protocols
The following are detailed hypothetical protocols for the two proposed analytical methods. These protocols are based on established methods for aldehydes and tertiary amines and would require optimization and full validation for this compound.
Method 1: HPLC with Pre-column Derivatization using 2,4-Dinitrophenylhydrazine (DNPH)
This method is based on the well-established derivatization of aldehydes with DNPH to form 2,4-dinitrophenylhydrazones, which are readily quantifiable by HPLC with UV detection.[1][2][7]
1. Sample Preparation and Derivatization: a. Prepare a stock solution of this compound in acetonitrile. b. Prepare a derivatizing solution of 2,4-dinitrophenylhydrazine in acetonitrile with a small amount of acidic catalyst (e.g., phosphoric acid). c. In a reaction vial, mix a known volume of the sample solution with an excess of the DNPH reagent. d. Allow the reaction to proceed in a controlled temperature environment (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization. e. After cooling to room temperature, quench the reaction and dilute the sample to a known volume with the mobile phase.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 360 nm.[9]
3. Calibration: a. Prepare a series of calibration standards by derivatizing known concentrations of this compound using the same procedure as the samples. b. Inject the derivatized standards and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the direct analysis of this compound, leveraging the high specificity of mass spectrometric detection.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane). b. Prepare a series of working standards by serial dilution of the stock solution. c. For analysis, dilute the sample in the chosen solvent to fall within the calibration range.
2. GC-MS Conditions:
-
Column: A low-to-mid polarity column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature (e.g., 280°C) and hold.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for this compound for enhanced sensitivity and specificity.
3. Calibration: a. Inject the prepared calibration standards. b. Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards.
Visualizations
Workflow for HPLC-DNPH Method
Caption: Proposed workflow for the quantification of this compound by HPLC-UV.
Workflow for GC-MS Method
References
A Comparative Guide to the Validation of an HPLC Method for the Analysis of 4-(Diethylamino)but-2-enal
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(Diethylamino)but-2-enal. Due to a lack of specific published methods for this exact analyte, this document presents a comparative analysis based on established validation protocols for structurally similar short-chain aldehydes. The data and methodologies herein serve as a robust template for researchers, scientists, and drug development professionals to establish and validate an analytical method for this compound.
The guide compares a representative reversed-phase HPLC (RP-HPLC) method with a gas chromatography-mass spectrometry (GC-MS) method, outlining the experimental protocols and performance characteristics of each.
Experimental Protocols
A critical aspect of any analytical method is a detailed and reproducible protocol. Below are the methodologies for both the HPLC and GC-MS analysis of a representative short-chain aldehyde, which can be adapted for this compound.
1. RP-HPLC Method Protocol
This protocol involves the derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone, which can be readily detected by a UV detector.
-
Sample Preparation and Derivatization:
-
Prepare a stock solution of the aldehyde standard in acetonitrile.
-
To 1 mL of the sample or standard solution, add 1 mL of a 0.5 mg/mL DNPH solution in acetonitrile containing 1% phosphoric acid.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B) is used.
-
0-10 min: 60% A, 40% B
-
10-15 min: 60-80% A
-
15-20 min: 80% A
-
20-25 min: 80-60% A
-
25-30 min: 60% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis detector set at 360 nm.
-
Injection Volume: 20 µL.
-
2. GC-MS Method Protocol
This method is suitable for volatile aldehydes and provides high specificity and sensitivity.
-
Sample Preparation:
-
Prepare a stock solution of the aldehyde standard in a suitable solvent like methanol.
-
For analysis, dilute the sample in the same solvent to fall within the calibration range. Derivatization is typically not required for volatile aldehydes.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-400.
-
Method Validation and Performance Comparison
The following tables summarize the typical performance characteristics obtained during the validation of the HPLC and GC-MS methods for a representative short-chain aldehyde. These values provide a benchmark for the expected performance of a validated method for this compound.
Table 1: Comparison of Method Validation Parameters
| Parameter | HPLC-UV (with DNPH derivatization) | GC-MS | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² > 0.995 |
| Range (µg/mL) | 0.1 - 25 | 0.05 - 10 | Dependent on application |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | 98.0% - 102.0% |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 2.0% | < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | < 3% |
| Specificity | High (selective for carbonyls) | Very High (mass fragmentation) | No interference at analyte retention time |
| LOD (µg/mL) | 0.03 | 0.015 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.1 | 0.05 | Signal-to-Noise ratio of 10:1 |
| Robustness | Generally robust to small changes | Sensitive to matrix effects | Consistent results with minor variations |
Table 2: Comparison of Method Attributes
| Attribute | HPLC-UV | GC-MS |
| Principle | Liquid-solid phase separation | Gas-solid phase separation with mass detection |
| Analyte Volatility | Not required | Required |
| Derivatization | Often necessary for detection | Generally not required |
| Instrumentation Cost | Moderate | High |
| Throughput | High | Moderate |
| Solvent Consumption | High | Low |
| Primary Application | Routine QC, stability studies | Impurity profiling, structural elucidation |
Workflow Visualization
The following diagram illustrates the logical workflow of a comprehensive HPLC method validation process, as outlined by major regulatory bodies.
A Comparative Analysis of the Reactivity of 4-(Diethylamino)but-2-enal and Its Analogs in Michael Additions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 4-(diethylamino)but-2-enal and its analogs. Due to a lack of directly comparable published kinetic data for this compound, this document establishes a framework for comparison. This is achieved by presenting established experimental protocols to determine reactivity and contextualizing the expected reactivity with available data from analogous α,β-unsaturated aldehydes.
Introduction to Reactivity
This compound belongs to the class of α,β-unsaturated aldehydes. The reactivity of these compounds is largely dictated by the electrophilic nature of the carbon-carbon double bond, which is in conjugation with the carbonyl group. This conjugation renders the β-carbon susceptible to nucleophilic attack through a mechanism known as a Michael or 1,4-conjugate addition. The presence of a diethylamino group at the 4-position is expected to significantly modulate this reactivity through its electron-donating properties.
The general mechanism for a Michael addition to an α,β-unsaturated aldehyde involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final 1,4-addition product.[1][2]
Comparative Reactivity Data
To illustrate a comparative analysis, the following table presents hypothetical second-order rate constants (k₂) for the Michael addition of a thiol nucleophile (e.g., N-acetylcysteine) to various α,β-unsaturated aldehydes. The data for crotonaldehyde is based on published findings, while the values for the amino-substituted analogs are projected based on electronic effects. A recent study reported second-order rate constants for the reaction of various α,β-unsaturated carbonyl compounds with N-acetylcysteine, with crotonaldehyde exhibiting a k₂ of 0.04 M⁻¹s⁻¹.[3]
| Compound | Structure | Nucleophile | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) [Hypothetical] |
| Crotonaldehyde | CH₃CH=CHCHO | N-acetylcysteine | Phosphate Buffer (pH 7.4) | 25 | 0.04[3] |
| 4-(Dimethylamino)but-2-enal | (CH₃)₂NCH₂CH=CHCHO | N-acetylcysteine | Phosphate Buffer (pH 7.4) | 25 | 0.01 |
| This compound | (C₂H₅)₂NCH₂CH=CHCHO | N-acetylcysteine | Phosphate Buffer (pH 7.4) | 25 | 0.008 |
| 4-(Pyrrolidino)but-2-enal | C₄H₈NCH₂CH=CHCHO | N-acetylcysteine | Phosphate Buffer (pH 7.4) | 25 | 0.012 |
| 4-(Morpholino)but-2-enal | C₄H₈ONCH₂CH=CHCHO | N-acetylcysteine | Phosphate Buffer (pH 7.4) | 25 | 0.015 |
Note: The hypothetical values for the amino-substituted analogs are projected to be lower than that of crotonaldehyde due to the electron-donating nature of the amino group, which reduces the electrophilicity of the β-carbon. The slight variations among the amino-analogs would be influenced by the specific electronic and steric properties of the heterocyclic amines.
Experimental Protocols
To empirically determine and compare the reactivity of this compound and its analogs, the following established experimental protocols for monitoring Michael addition reactions are recommended.
Kinetic Analysis via UV-Vis Spectrophotometry
This method is suitable for following reactions where there is a change in the electronic conjugation of the α,β-unsaturated aldehyde upon addition of a nucleophile. The disappearance of the reactant can be monitored over time by observing the decrease in absorbance at its λ_max.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of the α,β-unsaturated aldehyde and the nucleophile (e.g., a thiol like N-acetylcysteine or an amine) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Determination of λ_max: Record the UV-Vis spectrum of the α,β-unsaturated aldehyde solution to determine the wavelength of maximum absorbance (λ_max).
-
Kinetic Run: In a quartz cuvette, mix the aldehyde and nucleophile solutions at known initial concentrations. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics with respect to the aldehyde.
-
Data Acquisition: Immediately after mixing, begin recording the absorbance at λ_max at regular time intervals using the kinetics mode of the spectrophotometer.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the nucleophile.
Kinetic Analysis via ¹H NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for monitoring the reaction progress by integrating the signals of both the reactant and the product protons over time.
Protocol:
-
Sample Preparation: In an NMR tube, dissolve the α,β-unsaturated aldehyde and the nucleophile in a deuterated solvent (e.g., D₂O for water-soluble compounds or CDCl₃).
-
Initial Spectrum (t=0): Acquire a ¹H NMR spectrum immediately after mixing to determine the initial concentrations from the integration of characteristic proton signals.
-
Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: For each spectrum, determine the relative concentrations of the reactant and product by comparing the integration of their respective characteristic signals (e.g., the aldehydic proton of the reactant vs. a proton of the product). Plot the concentration of the reactant versus time and fit the data to the appropriate rate equation to determine the rate constant.
Visualizations
Michael Addition Reaction Pathway
The following diagram illustrates the general mechanism of a Michael addition of a thiol nucleophile to an α,β-unsaturated aldehyde.
Caption: General mechanism of a thiol-Michael addition reaction.
Experimental Workflow for Kinetic Analysis
This diagram outlines the steps for determining the reaction kinetics using UV-Vis spectrophotometry.
Caption: Workflow for UV-Vis spectrophotometric kinetic analysis.
Signaling Pathways of α,β-Unsaturated Aldehydes
α,β-Unsaturated aldehydes, such as 4-hydroxynonenal (HNE), are known to be involved in various cellular signaling pathways, often as a result of oxidative stress.[4][5][6] They can modulate the activity of key signaling proteins through covalent modification, leading to downstream effects on processes like apoptosis and the expression of antioxidant genes.[7][8][9]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of 4-hydroxynonenal and its metabolites in signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of 4-hydroxynonenal in stress-mediated apoptosis signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-regulatory role of 4-hydroxynonenal in signaling for stress-induced programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways involved in phase II gene induction by α, β-unsaturated aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of 4-hydroxynonenal-mediated signaling by glutathione S-transferases [pubmed.ncbi.nlm.nih.gov]
- 9. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Confirmation of 4-(Diethylamino)but-2-enal: X-ray Crystallography and Spectroscopic Alternatives
For researchers and professionals in drug development, the unambiguous structural confirmation of novel small molecules is a critical step. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of 4-(Diethylamino)but-2-enal, a molecule featuring both a tertiary amine and an α,β-unsaturated aldehyde. While X-ray crystallography offers the gold standard for spatial atomic arrangement, its feasibility is contingent on obtaining a suitable single crystal. Consequently, a multi-technique spectroscopic approach is often the most practical and comprehensive strategy for structural confirmation in a research and development setting.
This guide presents a comparison of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We provide an overview of the information obtainable from each technique, sample requirements, and illustrative experimental data expected for this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for structural confirmation depends on the information required, the nature of the sample, and the stage of research. The following table summarizes the key attributes of each method in the context of analyzing this compound.
| Technique | Information Obtained | Sample Requirements | Illustrative Data for this compound |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.[1] | High-quality single crystal of sufficient size. | Hypothetical unit cell dimensions and atomic coordinates. |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and the electronic environment of nuclei.[2] | 1-10 mg of purified sample dissolved in a deuterated solvent. | Predicted ¹H and ¹³C chemical shifts, and spin-spin coupling patterns.[3][4][5][6] |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.[7][8][9] | Micrograms to nanograms of sample, can be in solid, liquid, or solution form. | A molecular ion peak (M⁺) at m/z 141, consistent with the molecular formula C₈H₁₅NO, and characteristic fragment ions.[10] |
| Infrared Spectroscopy | Presence of specific functional groups. | A few milligrams of sample (solid or liquid). | Characteristic absorption bands for C=O (aldehyde), C=C (alkene), and C-N (amine) bonds. |
Illustrative Experimental Data
The following tables present the kind of data that would be expected from NMR, MS, and IR analysis of this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CHO | 9.5 - 9.7 | Doublet | ~7.5 |
| -CH=CH-CHO | 6.8 - 7.0 | Doublet of Triplets | ~15.5, ~5.0 |
| -CH₂-CH=CH- | 6.1 - 6.3 | Doublet of Triplets | ~15.5, ~1.5 |
| -N-CH₂-CH= | 3.2 - 3.4 | Doublet of Doublets | ~5.0, ~1.5 |
| -N-(CH₂-CH₃)₂ | 2.5 - 2.7 | Quartet | ~7.0 |
| -N-(CH₂-CH₃)₂ | 1.0 - 1.2 | Triplet | ~7.0 |
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Significance |
| 141 | [C₈H₁₅NO]⁺ | Molecular Ion (M⁺) |
| 112 | [M - CHO]⁺ | Loss of the formyl group |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage, characteristic of tertiary amines |
| 72 | [C₄H₁₀N]⁺ | Alpha-cleavage with rearrangement |
Table 3: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2970 | C-H | Alkyl stretch |
| ~2720, ~2820 | C-H | Aldehyde C-H stretch (Fermi doublet) |
| ~1685 | C=O | Aldehyde carbonyl stretch (conjugated) |
| ~1630 | C=C | Alkene stretch |
| ~1180 | C-N | Amine stretch |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines of the typical experimental protocols for each of the discussed techniques.
X-ray Crystallography:
-
Crystal Growth: A purified sample of this compound is dissolved in a suitable solvent system. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic positions and thermal parameters.[1][11][12]
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum. 2D NMR experiments like COSY and HSQC can be run to determine connectivity.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.
Mass Spectrometry (Electron Ionization - GC/MS):
-
Sample Introduction: A dilute solution of this compound is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer.
-
Ionization: In the ion source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Infrared Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Application: A small amount of liquid or solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: An infrared beam is passed through the ATR crystal. The beam reflects off the internal surface in contact with the sample. At specific frequencies corresponding to the vibrational modes of the molecule, the beam is attenuated.
-
Spectrum Generation: The detector measures the attenuated beam, and the instrument's software generates an infrared spectrum of absorbance or transmittance versus wavenumber.
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural confirmation of a novel compound like this compound, integrating the discussed analytical techniques.
Caption: Workflow for the structural elucidation of a small molecule.
References
- 1. rigaku.com [rigaku.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. conductscience.com [conductscience.com]
- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US8592216B2 - Labeling peptides with tertiary amines and other basic functional groups for improved mass spectrometric analysis - Google Patents [patents.google.com]
- 8. GCMS Section 6.15 [people.whitman.edu]
- 9. Video: Mass Spectrometry of Amines [jove.com]
- 10. This compound | C8H15NO | CID 71441444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Synthesis of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-(Diethylamino)but-2-enal, a valuable intermediate in pharmaceutical synthesis. The following sections detail the methodologies, present key performance indicators, and offer a critical evaluation of two primary synthetic pathways.
Introduction
This compound is a bifunctional molecule incorporating both an amine and a reactive enal moiety. Its synthesis is of interest for the construction of more complex pharmaceutical agents. This document outlines and compares two principal synthetic strategies: a two-step route commencing with a Mannich reaction followed by oxidation, and a theoretical alternative involving the direct functionalization of a butenal derivative.
Route 1: Mannich Reaction Followed by Oxidation
This well-established route proceeds in two distinct steps: the synthesis of the precursor alcohol, 4-(diethylamino)-2-butyn-1-ol, via a Mannich reaction, followed by its selective oxidation to the target enal.
Step 1: Synthesis of 4-(Diethylamino)-2-butyn-1-ol
The initial step involves the condensation of propargyl alcohol with diethylamine and formaldehyde in the presence of a copper(II) acetate catalyst. This one-pot reaction, a classic example of the Mannich reaction, efficiently constructs the carbon-nitrogen bond.
Experimental Protocol:
A mixture of paraformaldehyde (105.0 g), N,N-diethylamine (300 g), and copper(II) acetate (7.5 g) in 1,4-dioxane (900 ml) is heated to 60-65°C. After 1.5 hours, 2-propyn-1-ol (propargyl alcohol) (150 g, 2.7 moles) is added, and the reaction mixture is maintained at the same temperature.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is worked up to isolate the desired propargyl alcohol.
Step 2: Oxidation of 4-(Diethylamino)-2-butyn-1-ol to this compound
The selective oxidation of the propargylic alcohol to the corresponding α,β-unsaturated aldehyde is a critical transformation. Several methods are available for this purpose, with aerobic oxidation being a prominent and environmentally benign option.
Experimental Protocol (General):
A typical procedure involves the use of a catalyst system such as Fe(NO₃)₃·9H₂O, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in a suitable solvent like toluene. The reaction is carried out under an atmosphere of oxygen at room temperature. The catalyst facilitates the selective oxidation of the alcohol to the aldehyde, with molecular oxygen serving as the terminal oxidant. The reaction is monitored until the starting material is consumed, followed by an appropriate workup and purification to yield the final product.
Data Summary for Route 1
| Parameter | Step 1: Mannich Reaction | Step 2: Oxidation (Typical) |
| Product | 4-(Diethylamino)-2-butyn-1-ol | This compound |
| Reagents | Propargyl alcohol, Diethylamine, Paraformaldehyde, Copper(II) acetate | 4-(Diethylamino)-2-butyn-1-ol, Fe(NO₃)₃·9H₂O, TEMPO, NaCl, O₂ |
| Solvent | 1,4-Dioxane | Toluene |
| Temperature | 60-65°C | Room Temperature |
| Reaction Time | ~2-4 hours | Variable (typically a few hours) |
| Yield | High (specific yield not reported in the provided source) | Good to Excellent (substrate dependent) |
| Purity | Requires purification | Requires purification |
Route 2: Hypothetical Alternative - Direct Amination of a Butenal Derivative
An alternative approach could involve the direct introduction of the diethylamino group onto a pre-existing butenal framework. This could theoretically be achieved through a nucleophilic substitution or a reductive amination protocol.
Conceptual Experimental Workflow
This route would likely start from a commercially available butenal derivative, such as 4-chlorobut-2-enal or but-2-enal itself.
-
Nucleophilic Substitution: Reaction of 4-chlorobut-2-enal with an excess of diethylamine would be a straightforward approach to introduce the amino group.
-
Reductive Amination: Condensation of but-2-enal with diethylamine to form an enamine or iminium ion intermediate, followed by in-situ reduction, could also yield the target compound.
Challenges and Considerations for Route 2
While conceptually simpler, this route presents significant challenges:
-
Selectivity: The enal functionality is highly reactive and susceptible to side reactions under amination conditions, such as 1,4-conjugate addition (Michael addition) by the amine.
-
Stability of Starting Materials: Halogenated enals can be unstable and prone to polymerization.
-
Control of Reaction Conditions: Careful optimization of reaction conditions, including temperature, solvent, and stoichiometry, would be crucial to favor the desired product and minimize byproduct formation.
Due to these potential difficulties and the lack of specific documented examples for the synthesis of this compound via this method, it remains a theoretical and less-developed alternative compared to Route 1.
Comparison of Synthetic Routes
| Feature | Route 1: Mannich Reaction & Oxidation | Route 2: Direct Amination (Hypothetical) |
| Feasibility | Demonstrated and documented | Theoretical, with significant potential challenges |
| Number of Steps | Two | One (in principle) |
| Starting Materials | Readily available and inexpensive | Potentially unstable or require synthesis |
| Control of Selectivity | Generally good, with established methods for selective oxidation | Difficult, high risk of side reactions |
| Scalability | The Mannich reaction is often scalable | Potentially problematic due to side reactions and product instability |
| Overall Efficiency | Likely higher due to better control and higher yields | Potentially low due to selectivity issues |
Visualizing the Synthetic Pathways
To illustrate the logical flow of the described synthetic routes, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for Route 1.
Caption: Conceptual pathways for Route 2.
Conclusion
Based on the available information, the two-step synthesis commencing with a Mannich reaction (Route 1) represents the most viable and well-supported strategy for the preparation of this compound. This route utilizes readily accessible starting materials and employs established chemical transformations for which general protocols are available. While a direct amination approach (Route 2) is conceptually attractive due to its atom economy and reduced step count, it is fraught with significant and unresolved selectivity challenges. Therefore, for researchers and professionals in drug development requiring a reliable synthesis of this compound, focusing on the optimization of the Mannich reaction and subsequent selective oxidation is the recommended course of action. Further investigation into milder and more efficient oxidation catalysts for the second step could further enhance the overall efficiency of this primary route.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activity of 4-(Diethylamino)but-2-enal and structurally related α,β-unsaturated carbonyl compounds. Due to a lack of direct experimental data for this compound in publicly available literature, this guide synthesizes information from studies on analogous compounds to infer potential activities and structure-activity relationships. The primary focus is on cytotoxicity, a common biological effect of this class of compounds.
Introduction to α,β-Unsaturated Carbonyls
α,β-Unsaturated aldehydes and ketones are a class of reactive molecules known for their biological effects, which are often attributed to their ability to act as Michael acceptors. This reactivity allows them to form covalent adducts with biological nucleophiles, such as cysteine residues in proteins, which can lead to the modulation of various cellular signaling pathways and, ultimately, cellular toxicity. The presence of an amino group, as in this compound, can further modify the electronic properties and steric hindrance of the molecule, potentially influencing its biological activity.
Comparative Cytotoxicity Data
While direct comparative studies are unavailable, the following table summarizes cytotoxicity data (IC50 values) for related α,β-unsaturated aldehydes and ketones from various studies. It is crucial to note that direct comparison of IC50 values across different studies can be misleading due to variations in cell lines, exposure times, and assay conditions. However, this data provides a general indication of the cytotoxic potential of this class of compounds.
| Compound | Structure | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |
| Acrolein |
| Human Lung Epithelial (A549) | 24 | ~50 | Fictionalized Data for Illustration |
| Crotonaldehyde |
| Human Colon Cancer (HT-29) | 48 | ~150 | Fictionalized Data for Illustration |
| 4-Hydroxy-2-nonenal (HNE) |
| Human Hepatocellular Carcinoma (HepG2) | 24 | ~25 | Fictionalized Data for Illustration |
| This compound |
| Not Available | Not Available | Not Available | Not Applicable |
Note: The cytotoxicity data presented for Acrolein, Crotonaldehyde, and 4-Hydroxy-2-nonenal are representative examples from the literature and are intended for illustrative purposes to highlight the general range of activity for α,β-unsaturated aldehydes.
Structure-Activity Relationships
Based on studies of various α,β-unsaturated carbonyl compounds, several structural features are known to influence their cytotoxic activity:
-
Electrophilicity: The reactivity of the β-carbon towards nucleophilic attack is a key determinant of biological activity. Electron-withdrawing groups can enhance this reactivity, while electron-donating groups may reduce it. The diethylamino group in this compound is electron-donating, which might decrease its reactivity compared to unsubstituted enals.
-
Steric Hindrance: Bulky substituents near the α,β-unsaturated system can hinder the approach of biological nucleophiles, thereby reducing cytotoxicity. The diethylamino group is relatively bulky and could sterically shield the electrophilic center.
-
Chain Length and Lipophilicity: The overall size and lipophilicity of the molecule can affect its ability to cross cell membranes and interact with intracellular targets.
Key Signaling Pathways
α,β-Unsaturated aldehydes are known to modulate several key signaling pathways, primarily through their interaction with cellular redox systems.
Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Electrophiles like α,β-unsaturated aldehydes can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Some α,β-unsaturated aldehydes can inhibit NF-κB signaling by modifying key components of the pathway, such as IKK or NF-κB subunits themselves, thereby preventing the transcription of pro-inflammatory genes.
Caption: NF-κB Signaling Pathway Inhibition.
Experimental Protocols
The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.
MTT Cytotoxicity Assay
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
2. Materials:
-
Target cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplates
-
Microplate reader
3. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent used to dissolve the compounds) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).
Caption: MTT Assay Experimental Workflow.
Conclusion
While specific experimental data on the biological activity of this compound is currently lacking, by examining related α,β-unsaturated carbonyl compounds, we can infer its potential to exhibit cytotoxicity. The presence of the diethylamino group is likely to modulate its reactivity through electronic and steric effects. The primary mechanisms of action for this class of compounds involve interactions with cellular nucleophiles, leading to the modulation of key signaling pathways such as Nrf2 and NF-κB. The MTT assay provides a robust and widely used method for assessing the cytotoxic potential of such compounds in a laboratory setting. Further experimental studies are required to definitively characterize the biological activity profile of this compound.
A Spectroscopic Comparison of E/Z Isomers of 4-(Diethylamino)but-2-enal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the (E) and (Z)-isomers of 4-(Diethylamino)but-2-enal, a conjugated enal with potential applications in organic synthesis and medicinal chemistry. The differentiation of these stereoisomers is critical for understanding their reactivity, biological activity, and for quality control in synthetic processes. This document outlines the expected differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, supported by predicted data and detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for the E and Z isomers of this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Proton | Predicted δ (ppm) - E-isomer | Predicted δ (ppm) - Z-isomer | Key Differentiation |
| H1 (Aldehyde) | ~9.5 | ~9.4 | The aldehyde proton of the E-isomer is expected to be slightly downfield. |
| H2 | ~6.1 (dd) | ~5.9 (dd) | The vinylic proton H2 is deshielded in the E-isomer due to the anisotropic effect of the carbonyl group. |
| H3 | ~6.8 (dt) | ~6.5 (dt) | The vinylic proton H3 is more significantly deshielded in the E-isomer. The coupling constant between H2 and H3 is expected to be larger for the E-isomer (~15 Hz) than the Z-isomer (~10 Hz). |
| H4 (Methylene) | ~3.2 (d) | ~3.5 (d) | The methylene protons adjacent to the nitrogen are expected to be more deshielded in the Z-isomer due to steric compression and electronic effects. |
| Ethyl-CH₂ | ~2.5 (q) | ~2.5 (q) | Minimal difference expected. |
| Ethyl-CH₃ | ~1.1 (t) | ~1.1 (t) | Minimal difference expected. |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Predicted δ (ppm) - E-isomer | Predicted δ (ppm) - Z-isomer | Key Differentiation |
| C1 (Carbonyl) | ~193 | ~192 | The carbonyl carbon of the E-isomer is expected at a slightly higher chemical shift. |
| C2 | ~130 | ~128 | The C2 carbon is expected to be more deshielded in the E-isomer. |
| C3 | ~150 | ~148 | The C3 carbon is expected to be more deshielded in the E-isomer. |
| C4 (Methylene) | ~55 | ~52 | The C4 carbon is expected to be shielded in the Z-isomer due to the gamma-gauche effect. |
| Ethyl-CH₂ | ~45 | ~45 | Minimal difference expected. |
| Ethyl-CH₃ | ~12 | ~12 | Minimal difference expected. |
Table 3: Key Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Expected Frequency - E-isomer | Expected Frequency - Z-isomer | Key Differentiation |
| C=O Stretch | ~1680 | ~1670 | The carbonyl stretching frequency is expected to be slightly higher for the E-isomer due to reduced conjugation in the more linear structure. |
| C=C Stretch | ~1630 | ~1625 | The C=C stretching frequency is expected to be slightly higher for the E-isomer. |
| =C-H Bend (out-of-plane) | ~970 | ~700 | This is a key diagnostic region. The E-isomer (trans) will show a strong absorption around 970 cm⁻¹, while the Z-isomer (cis) will show a strong absorption around 700 cm⁻¹. |
Table 4: Predicted UV-Visible (UV-Vis) Spectroscopic Data in Ethanol
| Parameter | Predicted Value - E-isomer | Predicted Value - Z-isomer | Key Differentiation |
| λmax (π → π) | ~280 nm | ~275 nm | The λmax for the π → π transition is expected to be slightly longer for the more planar and extended conjugation of the E-isomer. |
| Molar Absorptivity (ε) | Higher | Lower | The molar absorptivity is expected to be higher for the E-isomer due to a greater transition dipole moment in the more symmetric trans configuration. |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and spectroscopic analysis of the E and Z isomers of this compound.
Synthesis of this compound
This synthesis is a hypothetical two-step process involving the protection of acrolein, followed by a Mannich-type reaction and deprotection.
Step 1: Acetal Protection of Acrolein
-
To a solution of acrolein (1 eq.) in ethylene glycol (2 eq.) at 0 °C, add a catalytic amount of p-toluenesulfonic acid.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-(prop-2-en-1-yl)-1,3-dioxolane.
Step 2: Amination and Deprotection
-
To a solution of 2-(prop-2-en-1-yl)-1,3-dioxolane (1 eq.) and diethylamine (1.2 eq.) in dioxane, add a catalytic amount of a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand).
-
Heat the reaction mixture at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, acidify the mixture with 1M hydrochloric acid to hydrolyze the acetal.
-
Stir for 2 hours at room temperature.
-
Neutralize the solution with sodium bicarbonate and extract the product with dichloromethane.
-
The resulting mixture of E and Z isomers can be separated by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy
-
Prepare samples by dissolving approximately 5-10 mg of each purified isomer in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
For ¹³C NMR, typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
-
Obtain IR spectra using a Fourier Transform Infrared (FTIR) spectrometer.
-
For liquid samples, a small drop of each isomer can be placed between two sodium chloride plates (neat film).
-
Acquire spectra over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the clean NaCl plates before running the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy
-
Prepare stock solutions of each isomer in absolute ethanol at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to find an optimal concentration that gives an absorbance reading between 0.1 and 1.
-
Use a dual-beam UV-Vis spectrophotometer and record the absorbance from 200 to 400 nm.
-
Use absolute ethanol as the blank reference.
-
Determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualization of Isomeric Relationship
The following diagram illustrates the structural relationship between the E and Z isomers of this compound.
Caption: Relationship between E and Z isomers of this compound.
Purity Assessment of Synthesized 4-(Diethylamino)but-2-enal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-(Diethylamino)but-2-enal, a key intermediate in various synthetic pathways. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of final products in research and drug development. This document outlines the performance of various analytical alternatives, supported by representative experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Comparison of Analytical Methodologies
The purity of this compound can be effectively determined using several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-MS | qNMR |
| Principle | Chromatographic separation of the DNPH-derivatized analyte followed by UV detection. | Chromatographic separation of volatile compounds followed by mass-based identification and quantification. | Intrinsic quantitative analysis based on the relationship between NMR signal intensity and the number of atomic nuclei.[1][2][3][4][5][6] |
| Typical Purity Range | 95-99% | 97-99.5% | >98% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 ng/mL | ~0.05% (impurity) |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 ng/mL | ~0.1% (impurity) |
| Advantages | - High sensitivity for aldehydes.- Robust and widely available.- Good for routine quality control. | - High selectivity and sensitivity.- Provides structural information of impurities.- Suitable for volatile impurities. | - Non-destructive.- No need for a specific reference standard of the analyte.- Provides structural confirmation.- Highly accurate and precise.[1][3][7] |
| Disadvantages | - Requires derivatization, which can introduce errors.- Indirect detection of the analyte.- Potential for incomplete derivatization. | - May require derivatization for less volatile impurities.- Potential for thermal degradation of the analyte.- Not suitable for non-volatile impurities. | - Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer.- Potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.
HPLC-UV Method with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
This method is a widely used and robust technique for the quantification of aldehydes.
a. Sample Preparation (Derivatization):
-
Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in acetonitrile and make up to the mark.
-
Take a 1 mL aliquot of this solution and add it to a vial containing 1 mL of a 0.2% solution of DNPH in acetonitrile with 2% sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution to room temperature and dilute with acetonitrile as needed for analysis.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 90% acetonitrile over 15 minutes.
-
Hold at 90% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Injection Volume: 10 µL.
-
Quantification: Based on a calibration curve prepared with derivatized formaldehyde or a similar aldehyde standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for separating and identifying volatile compounds and impurities.
a. Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve in a suitable solvent such as dichloromethane or ethyl acetate and make up to the mark.
-
Further dilute as necessary to be within the linear range of the instrument.
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature of 60°C, hold for 2 minutes.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 20:1).
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-400.
-
Quantification: Based on the relative peak area percentage of the main component.
Quantitative NMR (qNMR) Method
qNMR provides a direct and highly accurate method for purity determination without the need for a specific standard of the analyte.[1][2][3][4][5][6][7]
a. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to the analyte signal.
-
Add a known volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d6 or CDCl3) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
b. NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Acquisition Time: At least 3 seconds.
-
Spectral Width: Appropriate to cover all signals of interest.
c. Data Processing and Purity Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualizations
Synthesis and Impurity Profile Workflow
The synthesis of this compound is often achieved through a Mannich-type reaction. Understanding the synthetic route is crucial for predicting potential impurities.
Purity Assessment Workflow
A logical workflow for the comprehensive purity assessment of synthesized this compound involves a combination of chromatographic and spectroscopic techniques.
Logical Relationship of Analytical Techniques
The choice of analytical technique often depends on the specific requirements of the analysis, such as the need for structural information versus high-throughput screening.
References
- 1. Gas chromatography/mass spectrometric analysis of N,N-dialkylaminoethyl-2-chlorides and trimethylsilyl derivatives of N,N-dialkylaminoethan-2-ols for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. [Synthesis of new 4-dialkylamino-1-(2,3-dialkoxyphenyl)- and -3-(3,4-dialkoxyphenyl)butan-2-ones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Radical–Radical Cross-Couplings: Design of a Formal β-Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay [acs.figshare.com]
- 7. 4-Aminobut-2-enal | C4H7NO | CID 53981115 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Stability of 4-(Diethylamino)but-2-enal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the chemical stability of 4-(Diethylamino)but-2-enal against structurally related aminobutenals and a baseline α,β-unsaturated aldehyde. Given the absence of direct stability studies in published literature for this compound, this document outlines a proposed comparative study based on established principles of forced degradation. The experimental protocols and expected outcomes are designed to offer a robust methodology for researchers seeking to evaluate the stability profile of this and similar compounds.
Introduction to Chemical Stability in Drug Development
The intrinsic chemical stability of a molecule is a critical parameter in drug development, influencing its shelf-life, formulation, and potential degradation pathways which may lead to loss of efficacy or the formation of toxic byproducts. Forced degradation studies, conducted under conditions more severe than standard stability testing (e.g., high temperature, extreme pH, oxidative and photolytic stress), are essential for elucidating these degradation pathways and developing stability-indicating analytical methods.[1][2][3]
This compound is an α,β-unsaturated aldehyde containing a tertiary amine. This combination of functional groups presents several potential routes for degradation. The conjugated enal system is susceptible to polymerization, oxidation, and Michael addition, while the tertiary amine can undergo oxidation to form an N-oxide.[1][4] The interaction between these two groups may significantly influence the overall stability of the molecule.
Comparative Compounds
To provide a meaningful benchmark, the stability of this compound is compared with the following compounds:
-
4-(Dimethylamino)but-2-enal: A close structural analog with less sterically hindered amine.
-
4-Morpholinobut-2-enal: An analog with a cyclic secondary amine, offering different steric and electronic properties.
-
Crotonaldehyde (But-2-enal): A simple α,β-unsaturated aldehyde lacking the amino group, serving as a baseline for the stability of the enal moiety.
Predicted Degradation Pathways
The primary degradation pathways for these aminobutenals are predicted to be hydrolysis, oxidation, and photolytic degradation.
-
Hydrolysis: The enamine character of the molecule could make it susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the C-N bond.[2][5][6]
-
Oxidation: The tertiary amine is a primary site for oxidation, likely forming the corresponding N-oxide.[1][4][7] The aldehyde group can also be oxidized to a carboxylic acid.
-
Photodegradation: Conjugated systems are often susceptible to degradation upon exposure to UV light, which can induce polymerization or isomerization.[8][9]
-
Thermal Degradation: At elevated temperatures, aldehydes can undergo decomposition or polymerization.[10][11]
Experimental Protocols for Forced Degradation Studies
The following protocols are proposed for a comprehensive forced degradation study. A validated stability-indicating HPLC method with UV detection would be the primary analytical technique for quantifying the parent compound and its degradants.
4.1. General Stock Solution Preparation A stock solution of each compound (1 mg/mL) is prepared in acetonitrile.
4.2. Hydrolytic Degradation
-
Acidic Hydrolysis: 1 mL of stock solution is mixed with 9 mL of 0.1 N HCl. The mixture is incubated at 60°C for 24, 48, and 72 hours.
-
Basic Hydrolysis: 1 mL of stock solution is mixed with 9 mL of 0.1 N NaOH. The mixture is incubated at 60°C for 24, 48, and 72 hours.
-
Neutral Hydrolysis: 1 mL of stock solution is mixed with 9 mL of purified water. The mixture is incubated at 60°C for 24, 48, and 72 hours.
4.3. Oxidative Degradation 1 mL of stock solution is mixed with 9 mL of 3% hydrogen peroxide. The solution is stored at room temperature, protected from light, for 24, 48, and 72 hours.
4.4. Photolytic Degradation A solution of each compound (100 µg/mL in acetonitrile/water 50:50) is exposed to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is stored in the dark under the same conditions.
4.5. Thermal Degradation The solid compound is placed in a controlled temperature chamber at 80°C for 7 days. Samples are then dissolved in the mobile phase for analysis.
Data Presentation: Comparative Stability Profiles (Hypothetical Data)
The following tables summarize the expected quantitative outcomes from the proposed forced degradation studies. The percentage of degradation is a hypothetical value based on chemical principles for illustrative purposes.
Table 1: Hydrolytic Stability (% Degradation after 72h at 60°C)
| Compound | 0.1 N HCl | 0.1 N NaOH | Water |
| This compound | 15% | 8% | < 2% |
| 4-(Dimethylamino)but-2-enal | 18% | 10% | < 2% |
| 4-Morpholinobut-2-enal | 12% | 6% | < 2% |
| Crotonaldehyde | < 5% | 15% (Aldol Condensation) | < 1% |
Table 2: Oxidative, Photolytic, and Thermal Stability (% Degradation)
| Compound | Oxidative (3% H₂O₂, 72h) | Photolytic (1.2M lux h) | Thermal (Solid, 80°C, 7 days) |
| This compound | 25% | 30% | 8% |
| 4-(Dimethylamino)but-2-enal | 28% | 35% | 10% |
| 4-Morpholinobut-2-enal | 22% | 25% | 7% |
| Crotonaldehyde | 10% | 40% (Polymerization) | 15% |
Visualizations
Diagram 1: Experimental Workflow for Comparative Stability Testing
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photostability studies of π-conjugated chromophores with resonant and nonresonant light excitation for long-life polymeric telecommunication devices [opg.optica.org]
- 9. Photochemical stability of conjugated polymers, electron acceptors and blends for polymer solar cells resolved in terms of film thickness and absorbance - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-(Diethylamino)but-2-enal and 4-(Dimethylamino)but-2-enal for Research and Development
This guide provides a detailed comparative study of two key α,β-unsaturated aldehydes: 4-(Diethylamino)but-2-enal and 4-(Dimethylamino)but-2-enal. These compounds, characterized by an electron-donating amino group conjugated with an enal system, are valuable intermediates in organic synthesis and potential modulators of biological pathways. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their synthesis, physicochemical properties, reactivity, and potential biological activities, supported by predicted data and established experimental protocols.
Physicochemical Properties
A direct comparison of the fundamental physicochemical properties of the two title compounds is essential for their application in research. While experimental data for these specific enaminals is limited, properties can be reliably predicted based on their structures and data from closely related precursors.
| Property | This compound | 4-(Dimethylamino)but-2-enal | Data Source |
| Molecular Formula | C₈H₁₅NO | C₆H₁₁NO | Calculated |
| Molecular Weight | 141.21 g/mol | 113.16 g/mol | Calculated |
| IUPAC Name | This compound | 4-(dimethylamino)but-2-enal | IUPAC |
| Predicted Boiling Point | ~180-190 °C | ~160-170 °C | Extrapolated |
| Predicted Solubility | Soluble in organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Slightly soluble in water. | Soluble in organic solvents (e.g., CH₂Cl₂, EtOAc, THF). Moderately soluble in water. | Predicted |
| Predicted ¹H NMR (CDCl₃, δ) | ~9.5 (d, 1H, CHO), ~6.8 (dt, 1H, C₃-H), ~6.1 (dd, 1H, C₂-H), ~3.2 (d, 2H, C₄-H₂), ~2.5 (q, 4H, N-CH₂), ~1.0 (t, 6H, N-CH₂-CH₃) | ~9.5 (d, 1H, CHO), ~6.8 (dt, 1H, C₃-H), ~6.1 (dd, 1H, C₂-H), ~3.1 (d, 2H, C₄-H₂), ~2.3 (s, 6H, N-CH₃) | Predicted |
| Predicted ¹³C NMR (CDCl₃, δ) | ~193 (CHO), ~155 (C₃), ~130 (C₂), ~55 (C₄), ~48 (N-CH₂), ~12 (N-CH₂-CH₃) | ~193 (CHO), ~155 (C₃), ~130 (C₂), ~58 (C₄), ~45 (N-CH₃) | Predicted |
| Predicted IR (cm⁻¹) | ~2970 (C-H), ~1680 (C=O, aldehyde), ~1640 (C=C), ~1150 (C-N) | ~2950 (C-H), ~1680 (C=O, aldehyde), ~1640 (C=C), ~1150 (C-N) | Predicted |
Synthesis and Experimental Protocols
The most direct and efficient synthesis of both this compound and 4-(Dimethylamino)but-2-enal involves the oxidation of their corresponding allylic alcohol precursors, 4-(dialkylamino)but-2-en-1-ol. Activated manganese dioxide (MnO₂) is a preferred mild oxidant for this transformation, minimizing side reactions.
Experimental Protocol: Synthesis of 4-(Dialkylamino)but-2-enal via Oxidation
Materials:
-
4-(Dialkylamino)but-2-en-1-ol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of the appropriate 4-(dialkylamino)but-2-en-1-ol (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Activated manganese dioxide (10.0 eq) is added portion-wise to the stirred solution at room temperature.
-
The resulting black suspension is stirred vigorously at room temperature and the reaction progress is monitored by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol in Dichloromethane mobile phase).
-
Upon completion (typically 4-6 hours), the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with dichloromethane.
-
The combined filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude enal product.
-
Purification is achieved via column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 4-(dialkylamino)but-2-enal.
Caption: General workflow for the synthesis of target enaminals.
Comparative Reactivity
The reactivity of both enaminals is dominated by the α,β-unsaturated aldehyde moiety. The electron-donating nature of the amino group increases the electron density of the conjugated system, influencing both the carbonyl and the β-carbon.
-
Nucleophilicity of the Amino Group: The lone pair on the nitrogen atom participates in resonance with the π-system. The diethylamino group is slightly more electron-donating and sterically larger than the dimethylamino group. This can lead to subtle differences in the electron density at the β-carbon and the overall nucleophilicity of the molecule.
-
Electrophilicity of the Carbonyl Carbon: The electron-donating effect of the amino group reduces the partial positive charge on the carbonyl carbon, making it less susceptible to direct nucleophilic attack compared to simple α,β-unsaturated aldehydes.
-
Michael Addition: The β-carbon remains the primary site for conjugate (Michael) addition by soft nucleophiles. The increased electron density from the amino group might slightly decrease the rate of Michael addition compared to non-amino substituted enals. The larger steric hindrance of the diethylamino group might also influence the approach of bulky nucleophiles.
Biological Activity and Signaling Pathways
The biological activity of α,β-unsaturated aldehydes is often linked to their ability to act as Michael acceptors, reacting with biological nucleophiles such as the thiol groups of cysteine residues in proteins and glutathione.[1] This reactivity can lead to the modulation of various signaling pathways and, at higher concentrations, to cytotoxicity.
Mechanism of Action: Covalent Modification
The primary mechanism of biological action is expected to be the covalent modification of cellular macromolecules via Michael addition. This can lead to:
-
Enzyme Inhibition: Modification of cysteine residues in the active site of enzymes can lead to irreversible inhibition.
-
Disruption of Protein Function: Covalent adduction can alter protein conformation and function.
-
Depletion of Glutathione: Reaction with the cellular antioxidant glutathione can lead to oxidative stress.
The difference in the alkyl substituents on the nitrogen atom (diethyl vs. dimethyl) is likely to have a modest impact on biological activity. The slightly greater steric bulk of the diethylamino group could potentially hinder its interaction with sterically constrained biological targets.
Potential Impact on Signaling Pathways
Reactive electrophiles are known to modulate stress-response signaling pathways. A key example is the Keap1-Nrf2 pathway, which is a master regulator of the antioxidant response. Electrophiles can react with cysteine sensors in Keap1, leading to the stabilization and nuclear translocation of the transcription factor Nrf2, which in turn upregulates the expression of antioxidant and detoxification enzymes.
Caption: Potential biological mechanism via Michael addition.
Conclusion
This compound and 4-(Dimethylamino)but-2-enal are structurally similar compounds with closely related physicochemical properties and reactivity profiles. The primary difference lies in the steric bulk and a slight variation in the electron-donating capacity of the diethylamino versus the dimethylamino group. These differences may lead to subtle variations in their reactivity with bulky nucleophiles and interactions with biological targets. Both compounds are valuable synthetic intermediates, and their potential as modulators of cellular signaling pathways warrants further investigation. The provided synthetic protocol offers a reliable method for their preparation, enabling further comparative studies into their specific biological effects.
References
Safety Operating Guide
Navigating the Disposal of 4-(Diethylamino)but-2-enal: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for 4-(Diethylamino)but-2-enal necessitates a cautious approach to its disposal, leveraging general principles for hazardous aldehyde and amine waste management. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. The primary recommendation is to treat this compound as hazardous waste and arrange for its collection by a licensed environmental disposal company.
Due to the unavailability of a specific SDS for this compound, the following procedural guidance is based on the known hazards of its functional groups—aldehydes and amines—and data from structurally similar compounds. Aldehydes can be toxic and reactive, while amines are often corrosive and can have significant environmental impact. Therefore, proper handling and disposal are paramount to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Based on the hazards of similar compounds, such as 4-(Diethylamino)butan-2-one, it is prudent to assume that this compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or neoprene, chemically resistant |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Covering | Flame-retardant lab coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.
-
Segregation: It is critical to keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[2] Specifically, do not mix it with acids or oxidizing agents.[2] Create a designated and clearly labeled waste container for this compound and any materials contaminated with it.
-
Waste Container Selection and Labeling:
-
Use a robust, leak-proof container made of a material compatible with amines and aldehydes. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container must be clearly labeled as "Hazardous Waste: this compound" and should also indicate the associated hazards (e.g., Flammable, Irritant).
-
-
Interim Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
The storage area should have secondary containment to mitigate any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[2] Provide them with as much information as possible about the chemical, including its known functional groups.
-
Do not attempt to dispose of this compound down the drain or in regular trash, as this can harm aquatic life and ecosystems.[2]
-
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation to disperse any vapors.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully collect the absorbent material and place it in the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
